2,5-Bis(5-hydroxymethyl-2-thienyl)furan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[5-[5-[5-(hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENBFUSKMWCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(O2)C3=CC=C(S3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327405 | |
| Record name | RITA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213261-59-7 | |
| Record name | 5,5′-(2,5-Furandiyl)bis[2-thiophenemethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213261-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RITA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Biological Insights into 2,5-Bis(5-hydroxymethyl-2-thienyl)furan: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic properties of the promising antitumor agent 2,5-Bis(5-hydroxymethyl-2-thienyl)furan (NSC 652287). While comprehensive experimental data for this specific molecule is not extensively published, this document compiles available information and presents data from structurally analogous compounds to offer valuable insights for researchers. This guide also outlines standardized experimental protocols for key spectroscopic techniques and explores the potential anticancer mechanisms of this class of thiophene-furan oligomers.
Introduction
This compound is a synthetic organic compound that has demonstrated significant and selective cytotoxic activity against several human cancer cell lines in screenings conducted by the National Cancer Institute (NCI).[1] Its structure, featuring a central furan ring flanked by two hydroxymethyl-substituted thiophene rings, positions it as a noteworthy candidate for further investigation in drug development. Understanding its spectroscopic and biological characteristics is crucial for elucidating its mechanism of action and for the synthesis of more potent analogs.
Spectroscopic Properties
UV-Visible Absorption and Fluorescence Spectroscopy
The conjugated system of furan and thiophene rings is expected to give rise to strong absorption in the UV-visible region. Thiophene-furan oligomers are known to be optically active.
Table 1: Illustrative Photophysical Data of a Related Furan-Thiophene Compound
| Parameter | Value | Solvent |
| Absorption Maximum (λmax) | ~3 eV | Not Specified |
| Emission Maximum (λem) | Not Available | Not Available |
Note: The absorption maximum is an approximation based on theoretical studies of furan-thiophene oligomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule. Below are tabulated expected chemical shifts for the core structure, with data for the hydroxymethyl groups being inferred from the closely related compound, 2,5-bis(hydroxymethyl)furan.
Table 2: Predicted 1H NMR Chemical Shifts
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Furan Protons | 6.20 - 6.40 | s |
| Thiophene Protons | 6.80 - 7.20 | d |
| -CH2- | ~4.60 | s |
| -OH | ~1.90 | s |
Table 3: Predicted 13C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) |
| Furan C-O | ~154 |
| Furan C-H | ~108 |
| Thiophene C-S | Not Available |
| Thiophene C-C | 120 - 140 |
| -CH2- | ~57 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by vibrations of the furan and thiophene rings, as well as the hydroxyl and methylene groups.
Table 4: Expected Infrared Absorption Bands
| Functional Group | Wavenumber (cm-1) | Intensity |
| O-H Stretch | 3200 - 3600 | Broad, Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1400 - 1600 | Medium |
| C-O Stretch | 1000 - 1300 | Strong |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
UV-Visible and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of the compound.
Instrumentation: A dual-beam UV-Visible spectrophotometer and a spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).
-
UV-Visible Spectroscopy:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution from 200 to 800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λmax.
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths.
-
Identify the wavelength of maximum emission (λem).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1H NMR Spectroscopy:
-
Acquire a proton NMR spectrum using standard parameters.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.
-
-
13C NMR Spectroscopy:
-
Acquire a carbon NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Solid):
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record a background spectrum.
-
Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000 to 400 cm-1.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
Biological Activity and Potential Signaling Pathways
This compound has been identified as an antitumor agent.[1] While the precise mechanism of action has not been fully elucidated for this specific compound, thiophene and furan derivatives are known to exhibit anticancer activity through several pathways. These can include the inhibition of key enzymes involved in cell proliferation and survival, as well as the induction of programmed cell death (apoptosis).
Caption: Potential anticancer mechanisms of thiophene-furan compounds.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer therapeutics. This guide provides a foundational understanding of its expected spectroscopic properties and offers standardized protocols for its characterization. Further research is warranted to fully elucidate its spectroscopic profile and to delineate the specific signaling pathways through which it exerts its cytotoxic effects. Such studies will be instrumental in advancing this compound and its derivatives through the drug discovery pipeline.
References
Spectroscopic Blueprint: 1H and 13C NMR Analysis of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan
For Immediate Release
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel heterocyclic compound 2,5-Bis(5-hydroxymethyl-2-thienyl)furan. Designed for researchers, scientists, and professionals in drug development, this document outlines the detailed experimental protocols for acquiring such data and presents the predicted chemical shifts and coupling constants in clearly structured tables. A logical workflow for the acquisition and analysis of NMR data is also visualized.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the furan and thiophene rings, the methylene bridges, and the hydroxyl groups. The symmetry of the molecule simplifies the spectrum, resulting in four primary signals for the aromatic protons and two signals for the hydroxymethyl groups. The chemical shifts are referenced to a standard internal solvent peak.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Thiophene H-3 | ~7.00 | d | ~3.6 | 2H |
| Thiophene H-4 | ~6.85 | d | ~3.6 | 2H |
| Furan H-3, H-4 | ~6.40 | s | - | 2H |
| -CH₂- | ~4.80 | s | - | 4H |
| -OH | Variable (e.g., ~2.50) | br s | - | 2H |
Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, reflecting the molecule's symmetry. The chemical shifts are predicted based on data from analogous furan and thiophene derivatives.[1]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Furan C-2, C-5 | ~155.0 |
| Furan C-3, C-4 | ~108.0 |
| Thiophene C-2 | ~148.0 |
| Thiophene C-5 | ~144.0 |
| Thiophene C-3 | ~127.0 |
| Thiophene C-4 | ~125.0 |
| -CH₂- | ~59.5 |
Experimental Protocol
The following is a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on sample solubility.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known chemical shift.
-
Calibrate the ¹³C spectrum by setting the TMS peak to 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm) to its known chemical shift.[2]
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.
References
An In-depth Technical Guide on 2,5-Bis(5-hydroxymethyl-2-thienyl)furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan, a molecule of significant interest in cancer research. Also known by its synonym, RITA, this compound has been identified as a potent activator of the p53 signaling pathway, a critical tumor suppressor pathway. This document outlines a proposed synthetic route, a standardized protocol for crystallographic analysis, and a detailed examination of its role in the p53-mediated apoptotic pathway. While no public crystallographic data for this specific compound is currently available, this guide serves as a foundational resource for researchers investigating its synthesis, structure, and therapeutic potential.
Introduction
This compound is a heterocyclic organic compound featuring a central furan ring flanked by two hydroxymethyl-substituted thienyl groups. Its significance in the scientific community stems from its identification as a small molecule that can reactivate p53, a tumor suppressor protein that is often inactivated in cancer cells. By binding to p53, this compound, also referred to as RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis), can induce apoptosis in tumor cells, making it a promising candidate for targeted cancer therapy.[1][2][3][4][5][6] Understanding the precise three-dimensional structure of this molecule through X-ray crystallography is crucial for elucidating its structure-activity relationship and for the rational design of more potent analogues.
Proposed Synthesis
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Proposed Synthesis Protocol
This protocol is a general guideline and would require optimization.
-
Protection of 2-Thiophenemethanol: React 2-thiophenemethanol with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole in an appropriate solvent (e.g., dichloromethane) to yield the silyl-protected alcohol.
-
Stannylation of Protected Thiophene: The protected 2-thiophenemethanol is then lithiated at the 5-position using a strong base like n-butyllithium at low temperature (-78 °C) in an inert solvent such as tetrahydrofuran (THF). The resulting lithiated species is then quenched with tributyltin chloride to afford the corresponding stannane.
-
Deprotection: The protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield 2-(tributylstannyl)-5-(hydroxymethyl)thiophene.
-
Stille Coupling: The final product, this compound, is synthesized via a Stille cross-coupling reaction between 2,5-dibromofuran and two equivalents of 2-(tributylstannyl)-5-(hydroxymethyl)thiophene. This reaction is typically catalyzed by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a solvent like toluene under reflux conditions.
-
Purification: The crude product would then be purified using column chromatography on silica gel.
Generic Protocol for Single-Crystal X-ray Diffraction
The following is a standard procedure for the crystallographic analysis of a novel organic compound.
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis.[7][8] This can be achieved through various techniques, including:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture.[7] The solution is then allowed to evaporate slowly in a dust-free and vibration-free environment.[7]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8][9][10]
-
The mounted crystal is placed in an X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Monochromatic X-rays (e.g., Mo Kα or Cu Kα) are directed at the crystal.[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8][10]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This process yields precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Crystallographic Data
As of the writing of this guide, no experimental crystallographic data for this compound has been deposited in publicly accessible databases. The following tables are provided as a template for the presentation of such data once it becomes available.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
|---|---|
| Empirical formula | C14H12O3S2 |
| Formula weight | 292.37 |
| Temperature | TBD |
| Wavelength | TBD |
| Crystal system | TBD |
| Space group | TBD |
| Unit cell dimensions | a = TBD Å, α = TBD ° |
| b = TBD Å, β = TBD ° | |
| c = TBD Å, γ = TBD ° | |
| Volume | TBD ų |
| Z | TBD |
| Density (calculated) | TBD Mg/m³ |
| Absorption coefficient | TBD mm⁻¹ |
| F(000) | TBD |
| Crystal size | TBD x TBD x TBD mm |
| Theta range for data collection | TBD to TBD ° |
| Index ranges | TBD ≤ h ≤ TBD, TBD ≤ k ≤ TBD, TBD ≤ l ≤ TBD |
| Reflections collected | TBD |
| Independent reflections | TBD [R(int) = TBD] |
| Completeness to theta = TBD° | TBD % |
| Absorption correction | TBD |
| Max. and min. transmission | TBD and TBD |
| Refinement method | TBD |
| Data / restraints / parameters | TBD / TBD / TBD |
| Goodness-of-fit on F² | TBD |
| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |
| R indices (all data) | R1 = TBD, wR2 = TBD |
| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |
Table 2: Selected Bond Lengths (Å).
| Atom 1 | Atom 2 | Length |
|---|---|---|
| TBD | TBD | TBD |
| TBD | TBD | TBD |
Table 3: Selected Bond Angles (°).
| Atom 1 | Atom 2 | Atom 3 | Angle |
|---|---|---|---|
| TBD | TBD | TBD | TBD |
| TBD | TBD | TBD | TBD |
Biological Activity and Signaling Pathway
This compound, or RITA, is a small molecule that has been shown to reactivate the tumor suppressor protein p53.[2][3][5][6] In many cancer cells, p53 is inhibited by its negative regulator, MDM2, which targets p53 for degradation. RITA has been reported to bind to the N-terminus of p53, preventing its interaction with MDM2.[6][11][12] This stabilization and activation of p53 can trigger a downstream signaling cascade leading to cell cycle arrest and apoptosis.
The mechanism of RITA-induced apoptosis has been linked to the c-Jun N-terminal kinase (JNK) signaling pathway.[1][3][4][13] RITA treatment can lead to the phosphorylation and activation of components of the JNK pathway, which in turn can activate p53.[1][3][4][13] This suggests a positive feedback loop where RITA-induced p53 activation is further amplified by the JNK pathway, leading to a robust apoptotic response in cancer cells with wild-type p53.[1][3]
Diagram of the RITA-p53 Signaling Pathway
Caption: Simplified signaling pathway of RITA-induced p53 activation and apoptosis.
Conclusion
This compound is a molecule with demonstrated anti-cancer potential through its ability to reactivate the p53 tumor suppressor pathway. While its precise crystal structure remains to be elucidated, this guide provides a framework for its synthesis and crystallographic analysis. Further research into the structure-activity relationships of this compound and its analogues could lead to the development of novel and effective cancer therapeutics. The detailed understanding of its interaction with p53 at an atomic level, which can be provided by X-ray crystallography, is a critical next step in this endeavor.
References
- 1. Targeting p53 via JNK Pathway: A Novel Role of RITA for Apoptotic Signaling in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting p53 via JNK pathway: a novel role of RITA for apoptotic signaling in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting p53 via JNK Pathway: A Novel Role of RITA for Apoptotic Signaling in Multiple Myeloma | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. youtube.com [youtube.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small molecule RITA binds to p53, blocks p53–HDM-2 interaction and activates p53 function in tumors | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Unlocking the Potential of Thiophene-Furan Oligomers: A Technical Guide to their Electronic and Optical Properties
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of furan units into thiophene-based oligomeric structures presents a compelling avenue for the fine-tuning of electronic and optical properties, offering significant potential for the development of advanced organic electronic materials. This technical guide provides an in-depth analysis of the synthesis, characterization, and structure-property relationships of thiophene-furan oligomers, with a focus on their application in organic electronics.
Core Concepts: The Synergy of Thiophene and Furan
Thiophene oligomers are a cornerstone of organic electronics, valued for their excellent charge transport properties.[1] However, they can exhibit limited solubility and their luminescence efficiency can be suboptimal.[2] The introduction of furan, an aromatic heterocycle with a smaller oxygen atom compared to sulfur, offers a powerful tool to modulate these characteristics. The smaller radius of oxygen can lead to a more tightly packed system, and the presence of furan rings can enhance solubility, reducing the need for solubilizing side chains that can hinder molecular packing.[2] Furthermore, the higher electronegativity of oxygen compared to sulfur influences the electronic energy levels of the resulting co-oligomers.
Electronic and Optical Properties: A Quantitative Overview
The electronic and optical properties of thiophene-furan oligomers are intrinsically linked to their molecular structure, including the number of heterocyclic units, the ratio of thiophene to furan, and their specific arrangement within the oligomer chain.
Frontier Molecular Orbital Energies and Band Gaps
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that govern charge injection and transport in organic electronic devices. The energy difference between these levels, the HOMO-LUMO gap, is a key determinant of the material's optical absorption and emission properties.
Recent studies have shown that the incorporation of furan units into a thiophene backbone can systematically alter these energy levels. Generally, oligo(thienylfuran)s exhibit higher HOMO energy levels compared to their all-thiophene counterparts, bringing them closer to the work function of common electrodes and facilitating hole injection.[3] Conversely, the HOMO-LUMO gaps of oligo(thienylfuran)s are often similar to those of oligothiophenes but smaller than those of oligofurans.[3]
| Oligomer | Number of Rings (n) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Oligothiophene (1) | 2 | - | - | - |
| Oligo(thienylfuran) (2) | 2 | - | - | - |
| Oligofuran (3) | 2 | - | - | - |
| Oligothiophene (1) | 4 | - | - | - |
| Oligo(thienylfuran) (2) | 4 | - | - | - |
| Oligofuran (3) | 4 | - | - | - |
| Oligothiophene (1) | 6 | - | - | - |
| Oligo(thienylfuran) (2) | 6 | - | - | - |
| Oligofuran (3) | 6 | - | - | - |
Note: Specific values for HOMO, LUMO, and HOMO-LUMO gap are highly dependent on the computational method and experimental conditions. The table illustrates general trends.
Absorption and Emission Characteristics
The UV-visible absorption and fluorescence spectra of thiophene-furan oligomers provide insights into their electronic transitions. The longest wavelength absorption maxima of oligo(thienylfuran)s are typically bathochromically shifted (red-shifted) compared to oligofurans and are nearly identical to those of the corresponding oligothiophenes.[3] This suggests that the effective conjugation length is similar in both thiophene and mixed oligomers.
A significant advantage of incorporating furan is the potential for increased fluorescence quantum yields. The quantum yield of oligo(thienylfuran)s has been observed to increase with the elongation of the π-conjugated system.[3] For instance, the quantum yield for a dimer (n=2) was reported at 3.5%, increasing to 19% for a tetramer (n=4) and 24% for a hexamer (n=6).[3]
| Oligomer | Number of Rings (n) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| Oligo(thienylfuran) (2) | 2 | - | - | 3.5[3] |
| Oligo(thienylfuran) (2) | 4 | - | - | 19[3] |
| Oligo(thienylfuran) (2) | 6 | - | - | 24[3] |
Note: Absorption and emission maxima are solvent-dependent. The provided quantum yields are for specific oligo(thienylfuran)s and may not be representative of all such compounds.
Experimental Protocols
The characterization of the electronic and optical properties of thiophene-furan oligomers relies on a suite of well-established experimental techniques.
Synthesis: Stille Coupling
A common and versatile method for the synthesis of alternating thiophene-furan oligomers is the repetitive Stille coupling reaction.[3] This palladium-catalyzed cross-coupling reaction involves the reaction of an organostannane with an organohalide.
General Procedure:
-
Reactant Preparation: The appropriate stannylated and halogenated thiophene and furan monomers are synthesized.
-
Reaction Setup: The monomers are dissolved in an appropriate anhydrous solvent (e.g., toluene, DMF) under an inert atmosphere (e.g., argon, nitrogen).
-
Catalyst Addition: A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a specific temperature (typically between 80-120 °C) and stirred for a defined period.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted and purified using techniques like column chromatography and recrystallization.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Typical Experimental Setup:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum wire.
-
Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).
-
Analyte: The thiophene-furan oligomer dissolved in the electrolyte solution.
-
Procedure: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The oxidation peaks are used to determine the HOMO level, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.[3]
Spectroscopic Characterization
UV-visible absorption and fluorescence spectroscopy are used to probe the electronic transitions and emissive properties of the oligomers.
General Procedure:
-
Sample Preparation: Solutions of the oligomers are prepared in a suitable spectroscopic grade solvent (e.g., chloroform, THF) at a known concentration.
-
UV-Vis Absorption: The absorption spectrum is recorded using a spectrophotometer, typically scanning a wavelength range from 200 to 800 nm. The wavelength of maximum absorption (λmax) is determined.
-
Fluorescence Emission: The emission spectrum is recorded using a fluorometer. The sample is excited at its λmax, and the emitted light is scanned over a range of longer wavelengths.
-
Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Structure-Property Relationships
The electronic and optical properties of thiophene-furan oligomers are a direct consequence of their molecular geometry. Theoretical calculations, often employing Density Functional Theory (DFT), are invaluable for understanding these relationships.
Torsional Angles and Planarity
The degree of planarity along the oligomer backbone significantly influences the extent of π-conjugation. While oligothiophenes often exhibit a twisted conformation with a dihedral angle of around 158° between adjacent rings, oligo(thienylfuran)s and oligofurans tend to adopt a more coplanar, transoid structure.[3] X-ray crystallographic analysis of a thiophene-furan tetramer revealed a nearly planar π-conjugated system.[3] This increased planarity can enhance π-electron delocalization, contributing to the observed optical properties.
Conclusion and Future Outlook
The strategic combination of thiophene and furan units in conjugated oligomers provides a versatile platform for the design of new organic electronic materials with tailored properties. The ability to fine-tune HOMO/LUMO energy levels, enhance fluorescence quantum yields, and influence molecular packing through the controlled incorporation of furan is a significant advantage. Future research will likely focus on the synthesis of longer, well-defined oligomers, the exploration of different linkage patterns between the heterocyclic units, and the fabrication and testing of these materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The continued interplay between synthetic chemistry, photophysical characterization, and theoretical modeling will be crucial in unlocking the full potential of this promising class of materials.
References
An In-depth Technical Guide on the Solubility of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan, a heterocyclic organic compound of interest in materials science and pharmaceutical research. Due to the current absence of specific quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive overview based on the expected solubility trends for structurally similar molecules. It includes a detailed experimental protocol for determining thermodynamic equilibrium solubility using the shake-flask method, which is considered the industry standard. Furthermore, this guide presents solubility data for analogous compounds to provide a practical reference for researchers.
Introduction to this compound and Its Expected Solubility
This compound is a conjugated molecule containing furan and thiophene rings, functionalized with hydroxymethyl groups. The solubility of such a compound is governed by several factors, including the polarity of the solvent, the potential for hydrogen bonding, and the overall molecular structure. The presence of two hydroxymethyl (-CH₂OH) groups is expected to increase its polarity and allow for hydrogen bonding, suggesting a higher solubility in polar solvents. Conversely, the aromatic thiophene and furan rings contribute to a nonpolar character, which may confer solubility in certain organic solvents.
Solubility Data of Structurally Analogous Compounds
While specific solubility data for this compound is not currently available, the following table summarizes the known solubility of structurally related compounds. This information can serve as a valuable reference for solvent selection in research and development.
| Compound Name | Structure | Solvent | Temperature (°C) | Solubility |
| 2,5-Bis(hydroxymethyl)furan |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Ethanol | Not Specified | ~25 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL[1] | ||
| Dimethylformamide (DMF) | Not Specified | ~20 mg/mL[1] | ||
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | ~10 mg/mL[1] | ||
| 5,5'-(2,5-furandiyl)bis-2-thiophenemethanol |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Up to 20 mg/mL |
Note: The data presented in this table is for analogous compounds and should be used as a general guideline for the expected solubility of this compound.
Experimental Protocol: Determination of Thermodynamic Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Tetrahydrofuran)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation: Accurately weigh an excess amount of solid this compound into a scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or µg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
References
Quantum Chemical Calculations for Thiophene-Furan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of quantum chemical calculations in understanding and predicting the properties of thiophene-furan derivatives. These heterocyclic compounds are of significant interest in materials science and drug development due to their versatile electronic and biological properties. This document provides a comprehensive overview of the theoretical background, computational methodologies, experimental validation, and practical applications of these computational studies.
Introduction to Thiophene-Furan Derivatives and Quantum Chemistry
Thiophene and furan are five-membered aromatic heterocyclic rings, with sulfur and oxygen as the heteroatoms, respectively. Derivatives and copolymers incorporating both thiophene and furan units have garnered considerable attention for their tunable optoelectronic properties, making them promising materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] In the realm of medicinal chemistry, thiophene derivatives are recognized for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][4]
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a powerful tool to investigate the electronic structure, molecular geometry, and spectroscopic properties of these molecules at the atomic level.[5] By solving the Schrödinger equation for a given molecular system, these methods can predict a wide array of properties, thereby guiding the rational design of novel materials and drug candidates.
Theoretical and Computational Methodologies
A variety of quantum chemical methods are employed to study thiophene-furan derivatives, each with a different balance of accuracy and computational cost.
2.1. Density Functional Theory (DFT)
Density Functional Theory (DFT) is one of the most widely used methods for quantum chemical calculations on medium to large-sized molecules.[6] It is a computationally efficient method that can provide accurate predictions of ground-state properties. Common applications of DFT in the study of thiophene-furan derivatives include:
-
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule.
-
Electronic Structure Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic and optical properties.
-
Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in the characterization of synthesized compounds.
2.2. Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is commonly employed. This method is essential for predicting:
-
UV-Vis Absorption Spectra: Simulating the electronic transitions that give rise to the absorption of light.
-
Fluorescence and Phosphorescence: Understanding the emission properties of molecules, which is critical for applications in OLEDs.
2.3. Ab Initio Methods
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties and are often used as a benchmark for DFT results.
The following diagram illustrates a typical workflow for quantum chemical calculations on thiophene-furan derivatives.
Caption: A typical workflow for the computational study and experimental validation of thiophene-furan derivatives.
Key Predicted Properties and Experimental Correlation
Quantum chemical calculations provide valuable quantitative data that can be correlated with experimental measurements.
3.1. Electronic Properties
The HOMO and LUMO energy levels are fundamental electronic properties that govern the charge injection and transport characteristics of organic semiconductor materials. The HOMO-LUMO energy gap is a key indicator of the material's potential for electronic applications.
| Derivative Type | Computational Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Thiophene-Furan Oligomers | DFT/B3LYP/6-31G(d) | -5.5 to -6.0 | -2.0 to -2.5 | 3.0 to 4.0 |
| Pyrene-Thiophene-Furan | DFT/B3LYP/6-31G(d) | -5.2 to -5.8 | -2.3 to -2.8 | 2.4 to 3.5 |
| Fused Thiophene Oligomers | DFT | Varies | Varies | Varies |
Note: The values in this table are representative and can vary based on the specific molecular structure, substituents, and the level of theory used in the calculations.[7]
3.2. Spectroscopic Properties
TD-DFT calculations can predict the maximum absorption wavelength (λmax) in UV-Vis spectra and the maximum emission wavelength in fluorescence spectra. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of electronic transitions.
| Derivative Type | Calculated λmax (nm) | Experimental λmax (nm) | Calculated Emission λmax (nm) | Experimental Emission λmax (nm) |
| Thiophene-Furan Oligomers | 350 - 450 | 360 - 460 | 450 - 550 | 460 - 560 |
| Pyrene-Thiophene-Furan | 400 - 500 | 410 - 510 | 500 - 600 | 510 - 610 |
Note: The accuracy of the predicted values depends on the chosen functional, basis set, and the inclusion of solvent effects in the calculations.
The following diagram illustrates the relationship between modifying the molecular structure of a thiophene-furan derivative and its resulting electronic properties.
Caption: The impact of structural modifications on the electronic properties of thiophene-furan derivatives.
Experimental Protocols
The synthesis and characterization of thiophene-furan derivatives are crucial for validating computational predictions.
4.1. Synthesis Methods
Several synthetic routes are available for preparing thiophene-furan derivatives.
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[8][9][10]
-
General Procedure: A 1,4-dicarbonyl compound is dissolved in an inert solvent (e.g., toluene or xylene). The sulfurizing agent is added portion-wise, and the mixture is heated to reflux for several hours. After cooling, the reaction is quenched, and the product is purified by chromatography.[9]
-
-
Gewald Aminothiophene Synthesis: This is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[3][6][9][11]
-
General Procedure: The carbonyl compound, activated nitrile, and elemental sulfur are combined in a suitable solvent (e.g., ethanol or DMF) with a base (e.g., morpholine or triethylamine). The mixture is stirred at room temperature or gentle heating until the reaction is complete. The product is then isolated by filtration or extraction.[6]
-
-
Stille Cross-Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an organotin compound and an organic halide or triflate. It is widely used to synthesize conjugated oligomers and polymers of thiophene and furan.[12]
-
General Procedure: A mixture of the organostannane and the organic halide, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent (e.g., toluene or DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the product is isolated and purified.
-
4.2. Characterization Techniques
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[13][14] It is used to determine the λmax and the extent of conjugation in the molecule.
-
Protocol: A dilute solution of the compound in a suitable solvent (e.g., chloroform, THF) is prepared in a quartz cuvette. The absorption spectrum is recorded using a spectrophotometer over a specific wavelength range (e.g., 200-800 nm).[13]
-
-
Fluorescence Spectroscopy: This technique measures the emission of light from a substance that has absorbed light. It provides information about the emission properties and quantum yield of the material.[13]
-
Protocol: A dilute solution of the compound is excited at its λmax (determined from the UV-Vis spectrum). The emission spectrum is then recorded at longer wavelengths. The quantum yield can be determined relative to a known standard.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. 1H and 13C NMR are routinely used to confirm the successful synthesis of the target thiophene-furan derivatives.
Applications in Drug Development and Materials Science
The insights gained from quantum chemical calculations on thiophene-furan derivatives have significant implications for various fields.
-
Drug Discovery: By predicting properties such as molecular electrostatic potential, reactivity, and interaction energies with biological targets, quantum chemistry can aid in the design of new drug candidates with improved efficacy and reduced side effects. The diverse biological activities of thiophene derivatives make them attractive scaffolds for medicinal chemists.[4]
-
Organic Electronics: The ability to predict the electronic and optical properties of thiophene-furan derivatives is crucial for the development of new materials for OLEDs, OPVs, and OFETs.[1][15][16] Computational screening can accelerate the discovery of materials with desired characteristics, such as high charge carrier mobility and efficient light emission.
Conclusion
Quantum chemical calculations have become an indispensable tool in the study of thiophene-furan derivatives. By providing detailed insights into their electronic, structural, and spectroscopic properties, these computational methods enable the rational design of novel materials for a wide range of applications in drug development and materials science. The synergy between theoretical predictions and experimental validation is key to advancing our understanding and utilization of these versatile heterocyclic compounds.
References
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. Unit 3 furan & thiophene | PDF [slideshare.net]
- 5. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 6. Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. quora.com [quora.com]
- 11. researchwith.njit.edu [researchwith.njit.edu]
- 12. Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. nbinno.com [nbinno.com]
- 16. Furan Is Superior to Thiophene: A Furan‐Cored AIEgen with Remarkable Chromism and OLED Performance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Polymerization of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan for Conducting Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and polymerization of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan, a promising monomer for the development of novel conducting polymers. While direct literature on the polymerization of this specific monomer is not available, this guide presents hypothetical yet plausible methodologies based on well-established principles of furan-thiophene chemistry. The protocols for chemical and electrochemical polymerization are designed to be adaptable for research and development purposes. The resulting polymers, featuring both a conductive backbone and reactive hydroxymethyl side groups, have potential applications in bioelectronics, drug delivery systems, and advanced sensor technologies.
Introduction
Conducting polymers derived from heterocyclic monomers such as furan and thiophene have garnered significant interest due to their unique electronic, optical, and mechanical properties. The strategic incorporation of functional groups into these polymer backbones allows for the fine-tuning of their characteristics and opens avenues for post-polymerization modifications. The monomer this compound combines a furan core with two hydroxymethyl-functionalized thiophene units, offering the potential for a conducting polymer with enhanced solubility, processability, and sites for further chemical derivatization. These hydroxymethyl groups can be utilized for grafting biomolecules, attaching drug molecules, or cross-linking the polymer chains, making the resulting materials highly attractive for biomedical and pharmaceutical applications.
Proposed Synthesis of the Monomer: this compound
A plausible synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. A general workflow for a Suzuki coupling approach is outlined below.
Experimental Workflow: Monomer Synthesis
Caption: Proposed synthetic workflow for this compound via Suzuki coupling.
Chemical Polymerization Protocol
Oxidative chemical polymerization is a common method for synthesizing conducting polymers from electron-rich monomers like thiophene and furan. Ferric chloride (FeCl₃) is a widely used oxidizing agent for this purpose.
Detailed Methodology
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in a suitable anhydrous solvent (e.g., chloroform, acetonitrile) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Oxidant Solution Preparation: In a separate flask, prepare a solution of the oxidizing agent (e.g., anhydrous FeCl₃) in the same solvent. The molar ratio of oxidant to monomer is a critical parameter to optimize.
-
Polymerization Reaction: Slowly add the oxidant solution to the monomer solution with vigorous stirring at a controlled temperature (e.g., 0-25 °C). The reaction mixture will typically change color, indicating the onset of polymerization.
-
Reaction Quenching and Polymer Precipitation: After a predetermined reaction time, quench the reaction by adding a non-solvent such as methanol. This will cause the polymer to precipitate.
-
Purification: Collect the polymer precipitate by filtration and wash it extensively with methanol to remove residual oxidant and oligomers. Further purification can be achieved by Soxhlet extraction with different solvents to remove impurities of varying molecular weights.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Monomer Concentration | 0.1 M |
| Oxidant/Monomer Molar Ratio | 2.5:1 |
| Solvent | Anhydrous Chloroform |
| Reaction Temperature | 25 °C |
| Reaction Time | 24 hours |
| Expected Yield | 60-80% |
| Expected Conductivity (doped) | 10⁻³ - 10⁻¹ S/cm |
Electrochemical Polymerization Protocol
Electrochemical polymerization allows for the direct deposition of a conducting polymer film onto an electrode surface. This method offers excellent control over the film thickness and morphology.
Detailed Methodology
-
Electrolyte Solution Preparation: Prepare a solution containing the monomer and a supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Electrochemical Cell Setup: Use a three-electrode cell configuration consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Electropolymerization: Immerse the electrodes in the electrolyte solution and apply a constant potential (potentiostatic) or cycle the potential within a specific range (potentiodynamic) to initiate polymerization on the working electrode. The choice of potential is crucial and should be determined by cyclic voltammetry.
-
Film Characterization: After deposition, rinse the polymer-coated electrode with the pure solvent to remove unreacted monomer and electrolyte. The film can then be characterized electrochemically and spectroscopically.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Monomer Concentration | 0.05 M |
| Supporting Electrolyte | 0.1 M TBAP in Acetonitrile |
| Polymerization Mode | Potentiodynamic (Cyclic Voltammetry) |
| Potential Range | 0 to +1.5 V (vs. Ag/AgCl) |
| Scan Rate | 50 mV/s |
| Number of Cycles | 10-20 |
| Expected Film Thickness | 50-200 nm |
Polymer Characterization and Potential Applications
The resulting poly(this compound) is expected to be a dark-colored, electroactive material. The presence of the furan ring may influence the polymer's planarity and electronic properties, while the thiophene units will contribute to its conductivity. The hydroxymethyl groups can enhance solubility in polar solvents and provide handles for post-polymerization modification.
Logical Relationships in Polymer Functionality
Caption: Relationship between monomer structure, polymer properties, and potential applications.
Applications in Drug Development
The unique properties of this polymer make it a candidate for several applications in drug development:
-
Controlled Drug Release: The polymer can be used as a matrix for the encapsulation of drugs. The release can be triggered by electrical stimulation due to the polymer's conductive nature.
-
Targeted Drug Delivery: The hydroxymethyl groups can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded polymer nanoparticles to specific cells or tissues.
-
Biocompatible Coatings for Implants: The polymer can be electrodeposited as a coating on medical implants. The hydroxymethyl groups can be used to immobilize bioactive molecules that promote tissue integration and prevent rejection.
Conclusion
The polymerization of this compound offers a pathway to novel functional conducting polymers with significant potential in biomedical and pharmaceutical research. The protocols outlined in this document provide a starting point for the synthesis and characterization of these materials. Further optimization of the reaction conditions will be necessary to tailor the polymer properties for specific applications. The combination of electrical conductivity and chemical functionality in this polymer system opens up exciting possibilities for the development of advanced materials for healthcare.
Application Notes and Protocols for 2,5-Bis(5-hydroxymethyl-2-thienyl)furan in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(5-hydroxymethyl-2-thienyl)furan is a heterocyclic organic compound that holds potential as a building block for novel photoactive materials in organic solar cells (OSCs). Its structure, featuring furan and thiophene moieties, suggests favorable electronic and physical properties for application in organic electronics. Furan-containing polymers have been explored as alternatives to their thiophene-based counterparts, often exhibiting good solubility and desirable electronic characteristics. This document provides a framework for the application of this compound and its derivatives in the fabrication and characterization of organic solar cells. While specific performance data for this exact molecule is not extensively available, the provided protocols are based on established methodologies for similar furan-containing organic electronic materials.
Data Presentation: Performance of Furan-Containing Polymer-Based Organic Solar Cells
The following table summarizes the performance of various furan-containing polymers in organic solar cells to provide a comparative context for the potential of this compound-based materials.
| Polymer/Small Molecule | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PDBF-co-TT | PC71BM | N/A | N/A | N/A | 4.38 | [1] |
| PDPP2FT | PC71BM | N/A | N/A | N/A | 5.0 | [2] |
| PDPP3F | PC71BM | N/A | N/A | N/A | N/A | [2] |
| Furan-based NFA | Polymer Donor | >1.0 | >17.0 | >70 | >14.0 | [1] |
Note: "N/A" indicates that the specific value was not provided in the search results. The data presented is for furan-containing polymers and non-fullerene acceptors (NFAs) to illustrate the potential of this class of materials.
Key Electronic Properties
The performance of an organic solar cell is intrinsically linked to the electronic properties of the active layer components. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the open-circuit voltage (Voc) and the driving force for charge separation.
| Material | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
| PDPP2FT | -5.4 | -3.8 | 1.6 |
| PDPP3F | -5.5 | -3.8 | 1.7 |
Note: These values are for furan-containing diketopyrrolopyrrole (DPP) based polymers and serve as an estimate for materials derived from this compound.
Experimental Protocols
The following are detailed methodologies for the fabrication and characterization of organic solar cells, which can be adapted for devices utilizing this compound-based materials.
Synthesis of Photoactive Polymer
A representative synthetic pathway for creating a polymer from a monomer like this compound would involve a polymerization reaction such as a Stille or Suzuki coupling. The hydroxymethyl groups can be functionalized to enable polymerization.
Protocol: Suzuki Polymerization (General)
-
Monomer Preparation: Chemically modify the hydroxymethyl groups of this compound to create a di-boronic ester or a di-halide derivative.
-
Polymerization:
-
In a nitrogen-purged glovebox, dissolve the furan-thiophene monomer and a suitable comonomer (e.g., a dibrominated electron-accepting unit) in an anhydrous solvent like toluene or chlorobenzene.
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a phase transfer catalyst (e.g., Aliquat 336).
-
Add an aqueous solution of a base (e.g., K2CO3).
-
Heat the mixture to reflux (e.g., 90-110 °C) and stir for 24-48 hours under an inert atmosphere.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration.
-
Purify the polymer using Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.
-
Dry the final polymer product under vacuum.
-
Organic Solar Cell Fabrication
A common device architecture is the inverted bulk heterojunction (BHJ) structure.
Protocol: Inverted BHJ Device Fabrication
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in deionized water with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of zinc oxide (ZnO) nanoparticle precursor (e.g., zinc acetate in 2-methoxyethanol and ethanolamine).
-
Spin-coat the ZnO solution onto the ITO substrates at 3000 rpm for 30 seconds.
-
Anneal the films on a hotplate at 200 °C for 10 minutes.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the furan-thiophene polymer (donor) and an appropriate acceptor (e.g., PC71BM or a non-fullerene acceptor) in a suitable solvent like chlorobenzene or o-dichlorobenzene. The donor:acceptor ratio typically ranges from 1:1 to 1:2 by weight.
-
Spin-coat the active layer solution onto the ZnO layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Anneal the active layer at a temperature optimized for the specific blend (e.g., 80-120 °C) to improve morphology.
-
-
Hole Transport Layer (HTL) Deposition:
-
Thermally evaporate a thin layer (5-10 nm) of Molybdenum(VI) oxide (MoO3) onto the active layer under high vacuum (<10-6 Torr).
-
-
Anode Deposition:
-
Thermally evaporate a metal electrode (e.g., 100 nm of Silver, Ag) through a shadow mask to define the device area.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.
-
Measure the J-V characteristics of the device using a source measure unit.
-
Extract key performance parameters: Voc, Jsc, FF, and PCE.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE system with a monochromatic light source and a lock-in amplifier.
-
Measure the ratio of collected charge carriers to incident photons at different wavelengths.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc and verify the J-V measurement.
-
Mandatory Visualizations
Caption: Experimental workflow for organic solar cell development.
Caption: Energy level diagram for a typical BHJ solar cell.
References
Application Notes and Protocols for Cross-linking of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan for Thermoset Applications
Disclaimer: The following application notes and protocols are based on established cross-linking methodologies for the analogous compound, 2,5-bis(hydroxymethyl)furan (BHMF). Due to the limited availability of direct research on the cross-linking of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan, these protocols serve as a starting point and may require optimization for the specific substrate. The presence of thiophene rings may influence reaction kinetics and final thermoset properties.
Introduction
This compound is a bio-based monomer with a rigid furan core and reactive hydroxymethyl groups, making it a promising candidate for the development of high-performance thermosetting polymers.[1][2][3] The aromatic nature of the furan and thiophene rings can contribute to enhanced thermal stability and mechanical properties in the resulting thermosets.[4][5] Cross-linking of this monomer can be achieved through several chemical pathways, primarily by targeting the hydroxymethyl functional groups or by utilizing the furan ring in Diels-Alder reactions. These thermosets have potential applications as replacements for petroleum-based resins in composites, coatings, and adhesives.[6]
This document outlines two primary methodologies for the cross-linking of this compound:
-
Epoxy-based Cross-linking: Conversion of the hydroxymethyl groups to epoxide groups, followed by curing with a hardener.
-
Diels-Alder Cross-linking: Utilization of the furan moiety as a diene in a cycloaddition reaction with a dienophile, such as a bismaleimide, to form a thermally reversible network.
Data Presentation: Properties of Furan-Based Thermosets
The following tables summarize typical quantitative data obtained from studies on thermosets derived from the analogous furan-based monomer, 2,5-bis(hydroxymethyl)furan (BHMF). These values provide a benchmark for the expected performance of thermosets derived from this compound.
Table 1: Thermal Properties of Furan-Based Epoxy Thermosets
| Curing Agent | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td5%) (°C) | Char Yield at 800 °C (%) |
| Anhydride Hardener | 120 - 160 | 300 - 350 | 25 - 35 |
| Amine Hardener | 100 - 150 | 320 - 370 | 30 - 40 |
Data compiled from analogous furan-based epoxy systems.
Table 2: Mechanical Properties of Furan-Based Epoxy Thermosets
| Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Anhydride Hardener | 60 - 80 | 2.5 - 3.5 | 2 - 4 |
| Amine Hardener | 70 - 90 | 3.0 - 4.0 | 3 - 5 |
Data compiled from analogous furan-based epoxy systems.
Table 3: Curing Kinetics of Furan-Based Epoxy Resins
| Curing System | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |
| BOMF/MNA | 72 - 79 | 0.31 - 1.24 |
BOMF: 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan; MNA: methyl nadic anhydride. Data from a study on a furan-based epoxy resin.[4][5]
Experimental Protocols
Protocol 1: Epoxy-based Cross-linking
This protocol involves a two-step process: the synthesis of the diepoxide of this compound, followed by curing with an appropriate hardener.
Step 1: Synthesis of 2,5-Bis[(2-oxiranylmethoxy)methyl-5-thienyl]furan
Materials:
-
This compound
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH) solution (50% w/w)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound and the phase-transfer catalyst in an excess of epichlorohydrin in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add the 50% NaOH solution dropwise over a period of 1-2 hours. The reaction is exothermic; maintain the temperature below 70°C.
-
After the addition is complete, continue stirring at 60°C for an additional 4-6 hours.
-
Cool the reaction mixture to room temperature and add water to dissolve the precipitated salts.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with water until the pH is neutral, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the excess epichlorohydrin and solvent under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is the diepoxide derivative.
Step 2: Curing of the Diepoxide Resin
Materials:
-
Synthesized diepoxide of this compound
-
Curing agent (e.g., methyl nadic anhydride (MNA) or a diamine such as 4,4'-diaminodiphenylmethane (DDM))
-
Catalyst/accelerator (e.g., 2-methylimidazole for anhydride curing)
Procedure:
-
Preheat the diepoxide resin to a temperature that allows for easy mixing (e.g., 60-80°C) to reduce its viscosity.
-
Calculate the stoichiometric amount of the curing agent required. For an anhydride, the molar ratio of epoxy to anhydride is typically 1:0.85. For a diamine, the stoichiometry is based on the active hydrogen equivalents.
-
Add the calculated amount of curing agent to the heated resin and mix thoroughly until a homogeneous mixture is obtained. If using a catalyst, add it at this stage (typically 1-2 phr).
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin in an oven following a specific curing schedule. A typical schedule for an anhydride cure might be: 120°C for 2 hours, followed by post-curing at 150°C for 4 hours. For an amine cure, a typical schedule might be 100°C for 2 hours, followed by 140°C for 3 hours.
-
After curing, allow the thermoset to cool slowly to room temperature to prevent thermal stress.
Protocol 2: Diels-Alder Cross-linking
This protocol utilizes the furan ring of the monomer as a diene for a thermally reversible cross-linking reaction with a bismaleimide.
Materials:
-
This compound
-
Bismaleimide (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide)
-
Solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
Dissolve this compound and the bismaleimide in the chosen solvent in a reaction vessel. The molar ratio of furan to maleimide groups should be stoichiometric (1:1) for optimal network formation.
-
Stir the mixture at a moderate temperature (e.g., 60-80°C) to facilitate the Diels-Alder reaction. The reaction progress can be monitored by techniques such as 1H NMR or FTIR spectroscopy by observing the disappearance of the furan and maleimide peaks and the appearance of the adduct peaks.
-
Once the desired degree of cross-linking is achieved (this can take several hours), the solvent can be removed under vacuum to obtain the cross-linked thermoset.
-
Alternatively, the solution can be cast into a mold and the solvent evaporated to form a film or a solid part.
-
The cross-linking is thermally reversible. Heating the thermoset to higher temperatures (e.g., >120°C) will induce the retro-Diels-Alder reaction, leading to de-cross-linking.
Visualizations
Caption: Workflow for Epoxy-based Cross-linking.
Caption: Workflow for Diels-Alder Cross-linking.
Caption: Diels-Alder and Retro-Diels-Alder Reaction.
References
- 1. Catalytic synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfual by recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. (PDF) Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio (2022) | Angela Marotta | 4 Citations [scispace.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Functionalization of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, functionalization, and potential applications of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan. Due to the limited availability of direct literature on this specific compound, the following protocols and applications are based on established chemical principles and analogous furan and thiophene derivatives.
Introduction
This compound is a heterocyclic compound featuring a central furan ring flanked by two hydroxymethyl-functionalized thiophene rings. This structure is of interest due to the combined electronic and structural properties of furan and thiophene moieties. Thiophene and its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The furan ring, a bioisostere for phenyl rings, can enhance metabolic stability and drug-receptor interactions. The hydroxymethyl groups provide reactive sites for further functionalization, making this molecule a versatile building block for various applications.
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process: the formation of the core 2,5-bis(2-thienyl)furan structure via a cross-coupling reaction, followed by the introduction of the hydroxymethyl groups.
Step 1: Synthesis of the 2,5-Bis(2-thienyl)furan Backbone
A common method for coupling aromatic heterocycles is the Stille cross-coupling reaction, which involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst.[5]
Step 2: Functionalization of the Backbone
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including furans and thiophenes.[6][7][8][9][10] This reaction can be used to introduce aldehyde groups at the 5-positions of the terminal thiophene rings, which can then be reduced to the desired hydroxymethyl groups.
Experimental Protocols
The following are proposed experimental protocols based on general procedures for similar reactions. Researchers should optimize these conditions for the specific substrate.
Protocol 3.1: Synthesis of 2,5-Bis(2-thienyl)furan (Stille Coupling)
-
To a solution of 2,5-dibromofuran (1.0 eq) in anhydrous toluene, add 2-(tributylstannyl)thiophene (2.2 eq).
-
Degas the mixture with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride.
-
Stir vigorously for 1 hour, then filter through celite.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3.2: Synthesis of 2,5-Bis(5-formyl-2-thienyl)furan (Vilsmeier-Haack Formylation)
-
In a flame-dried flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) (excess) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (2.5 eq) to the DMF with stirring.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2,5-bis(2-thienyl)furan (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Stir the reaction mixture at room temperature, then heat to 60-80°C until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with an aqueous solution of sodium hydroxide.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Protocol 3.3: Synthesis of this compound (Reduction)
-
Suspend 2,5-bis(5-formyl-2-thienyl)furan (1.0 eq) in methanol.
-
Cool the suspension to 0°C and add sodium borohydride (NaBH₄) (2.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Functionalization of this compound
The terminal hydroxymethyl groups are versatile handles for a variety of functionalization reactions.
Table 1: Proposed Functionalization Reactions
| Reaction | Reagents | Product | Potential Applications |
| Esterification | Acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) | Diester | Prodrugs, modified release formulations, building blocks for polyesters |
| Etherification | Alkyl halides (Williamson ether synthesis), alcohols (acid-catalyzed)[11][12][13][14][15] | Diether | Improved solubility, modification of pharmacokinetic properties, monomers for polyethers |
| Oxidation | Mild oxidizing agents (e.g., PCC, MnO₂) | Dialdehyde | Intermediate for further synthesis (e.g., imines, cyanovinylenes) |
| Conversion to Halides | Thionyl chloride (for dichlorides), Phosphorus tribromide (for dibromides) | Dihalide | Reactive intermediate for nucleophilic substitution and cross-coupling reactions |
Potential Applications
The unique structure of this compound suggests its utility in several fields, particularly in materials science and drug development.
5.1. Materials Science
The conjugated core of this molecule makes it a candidate for the development of organic electronic materials. Thiophene-furan copolymers have been investigated for their electronic and optical properties.[16]
-
Organic Field-Effect Transistors (OFETs): Functionalization of the hydroxymethyl groups with solubilizing alkyl chains could lead to solution-processable semiconductors.
-
Organic Photovoltaics (OPVs): The electron-rich nature of the thiophene and furan rings makes this a potential donor material in bulk heterojunction solar cells.
-
Sensors: Polymers derived from this monomer could be used in chemical sensors, where binding of an analyte to the polymer backbone would modulate its electronic or optical properties.
5.2. Drug Development
Thiophene derivatives exhibit a broad spectrum of biological activities.[1][3][4][17]
-
Anticancer Agents: Many heterocyclic compounds containing thiophene moieties have been reported to possess cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The thiophene nucleus is a key component of several antibacterial and antifungal drugs.
-
Anti-inflammatory Agents: Thiophene-containing molecules have been developed as inhibitors of inflammatory pathways.
The hydroxymethyl groups allow for the attachment of pharmacophores or targeting ligands to create more potent and selective drug candidates.
Data Presentation
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the hydroxymethyl protons (-CH₂OH). - Doublets for the thiophene ring protons. - Singlet for the furan ring protons. - Broad singlet for the hydroxyl protons (-OH), which may be exchangeable with D₂O. |
| ¹³C NMR | - Signal for the hydroxymethyl carbon (-CH₂OH). - Signals for the aromatic carbons of the furan and thiophene rings. |
| Mass Spec (HRMS) | - Molecular ion peak corresponding to the exact mass of C₁₄H₁₂O₃S₂. |
| FT-IR | - Broad absorption band for the O-H stretch of the hydroxyl groups. - C-O stretching band. - C-H stretching and bending for aromatic rings. - C=C and C-S stretching bands characteristic of the furan and thiophene rings. |
Conclusion
This compound represents a promising but underexplored molecule with significant potential as a versatile building block. Its synthesis is achievable through established cross-coupling and functionalization methodologies. The presence of reactive hydroxymethyl groups on a conjugated thiophene-furan-thiophene backbone opens up numerous possibilities for the development of novel materials and therapeutic agents. The protocols and applications outlined in this document provide a solid foundation for researchers interested in exploring the chemistry and utility of this compound. Further research is warranted to fully characterize this molecule and validate its potential in the suggested applications.
References
- 1. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. journalwjarr.com [journalwjarr.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. fur4sustain.eu [fur4sustain.eu]
- 13. rsc.org [rsc.org]
- 14. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Note: A Proposed Protocol for the Synthesis of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Bis(5-hydroxymethyl-2-thienyl)furan is a heterocyclic compound of interest in materials science and medicinal chemistry due to its structural similarity to oligothiophenes and furans, which are known for their electronic and biological properties. This document outlines a detailed, two-step protocol for the synthesis of this target molecule. The proposed synthetic route involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core aromatic skeleton, followed by a reduction of the terminal aldehyde functionalities to the desired hydroxymethyl groups.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via a two-step process, starting from commercially available 2,5-dibromofuran and 5-formyl-2-thiopheneboronic acid. The first step is a double Suzuki-Miyaura coupling to form 2,5-bis(5-formyl-2-thienyl)furan. The subsequent step involves the reduction of the dialdehyde to the corresponding diol.
Caption: Proposed two-step synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis. The values are based on typical yields for similar reactions reported in the literature.
| Step | Reactant 1 | Reactant 2 | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromofuran | 5-Formyl-2-thiopheneboronic acid | 2,5-Bis(5-formyl-2-thienyl)furan | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 |
| 2 | 2,5-Bis(5-formyl-2-thienyl)furan | - | This compound | NaBH₄ | Methanol/DCM | 0 to RT | 2-4 | 90-98 |
Experimental Protocols
Step 1: Synthesis of 2,5-Bis(5-formyl-2-thienyl)furan via Suzuki-Miyaura Coupling
This protocol is adapted from procedures for double Suzuki cross-coupling reactions on dibrominated heterocycles.
Materials:
-
2,5-Dibromofuran
-
5-Formyl-2-thiopheneboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2,5-dibromofuran (1.0 eq), 5-formyl-2-thiopheneboronic acid (2.5 eq), and potassium carbonate (4.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90°C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-bis(5-formyl-2-thienyl)furan.
Step 2: Reduction of 2,5-Bis(5-formyl-2-thienyl)furan to this compound
This protocol is a standard procedure for the reduction of aldehydes to alcohols using sodium borohydride.
Materials:
-
2,5-Bis(5-formyl-2-thienyl)furan
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,5-bis(5-formyl-2-thienyl)furan (1.0 eq) in a mixture of methanol and dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.2 eq) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound. Further purification can be performed by recrystallization if necessary.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Electropolymerization of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the electrochemical polymerization of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan, a thiophene-furan-thiophene based monomer. The resulting polymer, poly(this compound), is a conducting polymer with potential applications in biosensors, drug delivery systems, and organic electronics. The protocol is based on established methods for the electropolymerization of similar thiophene-furan monomers, specifically 2,5-di(2-thienyl)furan.[1] The presence of hydroxymethyl groups may enhance solubility in polar solvents and provide sites for further functionalization.
Electrochemical Polymerization Workflow
The following diagram illustrates the key steps involved in the electropolymerization process.
Caption: Workflow for the electropolymerization and characterization of poly(this compound).
Experimental Protocols
Materials and Reagents
-
Monomer: this compound
-
Solvent: Acetonitrile (CH₃CN), anhydrous, ≥99.8%
-
Supporting Electrolyte: Lithium perchlorate (LiClO₄), battery grade, ≥99.99%
-
Working Electrode: Indium tin oxide (ITO) coated glass slides (surface resistivity: 70-100 Ω/sq) or platinum (Pt) disc electrode.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Ag/AgCl (in 3 M KCl).
-
Inert Gas: Argon or Nitrogen.
Preparation of the Electrolyte Solution
-
Prepare a 0.1 M solution of the monomer, this compound, in anhydrous acetonitrile.
-
Add the supporting electrolyte, lithium perchlorate (LiClO₄), to the monomer solution to a final concentration of 0.1 M.
-
Sonicate the solution for 15 minutes to ensure complete dissolution of the monomer and electrolyte.
-
Purge the solution with a gentle stream of argon or nitrogen for at least 20 minutes to remove dissolved oxygen.
Electrochemical Polymerization Procedure
-
Electrode Preparation:
-
Clean the ITO-coated glass slides by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the electrodes under a stream of nitrogen.
-
For the Pt disc electrode, polish with alumina slurry, sonicate in deionized water, and dry.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode.
-
Fill the cell with the deoxygenated electrolyte solution containing the monomer.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Electropolymerization using Cyclic Voltammetry:
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry (CV) by scanning the potential, for example, between -0.2 V and 1.2 V vs. Ag/AgCl.
-
The scan rate is typically set between 50 and 100 mV/s.
-
The number of cycles will determine the thickness of the polymer film. A typical range is 5 to 20 cycles.
-
During the anodic scan, an oxidation peak corresponding to the formation of radical cations of the monomer should be observed, leading to polymerization and deposition of the polymer film on the working electrode. With an increasing number of cycles, the redox waves of the growing polymer film will become more prominent.
-
-
Post-Polymerization Treatment:
-
After polymerization, carefully remove the polymer-coated electrode from the cell.
-
Rinse the electrode with fresh anhydrous acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under a gentle stream of nitrogen.
-
Data Presentation
The following tables summarize the expected electrochemical and spectroelectrochemical properties of the resulting polymer film, based on data for the analogous poly(2,5-di-(2-thienyl)-furan).[1]
Table 1: Electrochemical Properties
| Property | Expected Value |
| Monomer Oxidation Potential | ~1.0 - 1.2 V vs. Ag/AgCl |
| Polymer Redox Potentials | Anodic peak: ~0.8 V, Cathodic peak: ~0.6 V |
| Electrochemical Band Gap (Eg') | ~2.0 - 2.3 eV |
Table 2: Spectroelectrochemical and Electrochromic Properties
| Polymer State | Applied Potential (vs. Ag/AgCl) | Absorption Maximum (λmax) | Color |
| Neutral | 0.0 V | ~450 nm | Orange to Red |
| Oxidized | +1.0 V | ~700 - 800 nm | Blue to Black |
Signaling Pathway Analogy: Electropolymerization Mechanism
The electropolymerization of thiophene-furan-thiophene monomers proceeds via an oxidative coupling mechanism. The following diagram illustrates the proposed pathway.
Caption: Proposed mechanism for the electropolymerization of thiophene-furan-thiophene monomers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan. The information is tailored for professionals in chemical research and drug development.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
Issue 1: Low or No Yield of the Desired Product
-
Question: My Suzuki-Miyaura coupling reaction between 2,5-dibromofuran and (5-(hydroxymethyl)thiophen-2-yl)boronic acid is resulting in a very low yield or no product at all. What are the potential causes and solutions?
-
Answer: Low yields in this cross-coupling reaction can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality, active Pd(0) source. If you are using a Pd(II) precatalyst, ensure it is properly reduced in situ.
-
Recommendation: Use a well-established catalyst system such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., SPhos, XPhos). Ensure the catalyst is stored under an inert atmosphere to prevent deactivation.
-
-
Base Selection and Quality: The choice and quality of the base are critical for the transmetalation step. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the starting materials or product.
-
Recommendation: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly effective. Ensure the base is finely powdered and thoroughly dried before use.
-
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Solvent Purity and Degassing: Oxygen can deactivate the palladium catalyst. Solvents must be of high purity and thoroughly degassed.
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Recommendation: Use anhydrous, degassed solvents such as a mixture of 1,4-dioxane and water or toluene and water. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
-
Reaction Temperature: The reaction temperature needs to be optimized. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause catalyst decomposition or side reactions.
-
Recommendation: A typical starting point is 80-90 °C. If the reaction is slow, a modest increase in temperature may be beneficial. Monitor the reaction progress by TLC or GC/MS to avoid over-heating.
-
-
Issue 2: Formation of Significant Side Products
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Question: I am observing significant amounts of side products in my reaction mixture, complicating purification. What are the likely side reactions and how can I minimize them?
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Answer: The formation of side products is a common challenge. The most prevalent side reactions in this synthesis are:
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Homocoupling of the Boronic Acid: This results in the formation of 1,2-bis(5-hydroxymethyl-2-thienyl)ethane. This is often caused by the presence of oxygen.
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Mitigation: Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is crucial.
-
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Protodeborylation of the Boronic Acid: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 2-(hydroxymethyl)thiophene. This is often promoted by acidic conditions or the presence of excess water.
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Mitigation: Use a non-acidic base and ensure the water content in the solvent mixture is optimized (typically a 3:1 to 5:1 ratio of organic solvent to water).
-
-
Decomposition of Furan Ring: The furan ring can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.
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Mitigation: Use a milder base like K₂CO₃ instead of stronger bases. Avoid prolonged reaction times at high temperatures.
-
-
Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify the final product from the reaction mixture and residual catalyst. What is an effective purification strategy?
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Answer: Purifying polar, heteroaromatic compounds like this compound can be challenging. A multi-step approach is often necessary:
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Aqueous Workup: After the reaction is complete, cool the mixture and partition it between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. This will remove most of the inorganic salts.
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Filtration through Silica Gel: To remove the bulk of the palladium catalyst, pass the crude organic extract through a short plug of silica gel, eluting with a suitable solvent.
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Column Chromatography: The primary method for obtaining a pure product is column chromatography on silica gel. Due to the polar nature of the diol, a gradient elution is recommended.
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Recommended Eluent System: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. For very polar products, a small percentage of methanol in dichloromethane may be necessary.
-
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Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or methanol/water) can be an effective final purification step.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 2,5-dihalofuran, typically 2,5-dibromofuran, with two equivalents of (5-(hydroxymethyl)thiophen-2-yl)boronic acid in the presence of a palladium catalyst and a base.
Q2: Is a protecting group necessary for the hydroxymethyl functionality during the Suzuki coupling?
A2: While the reaction can sometimes be performed with the free hydroxyl groups, protection is often recommended to improve yield and prevent side reactions. The hydroxyl groups can interfere with the catalytic cycle or lead to solubility issues. A common and effective protecting group is the tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is stable under the Suzuki coupling conditions and can be easily removed afterward using a fluoride source like tetrabutylammonium fluoride (TBAF).
Q3: How can I prepare the key starting material, 2,5-dibromofuran?
A3: A convenient procedure for the synthesis of 2,5-dibromofuran involves the reaction of furan with two molar equivalents of bromine in N,N-dimethylformamide (DMF). This method has been reported to provide the product in moderate yields.
Q4: What are the typical reaction conditions for the Suzuki coupling step?
A4: A general set of conditions would be:
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Palladium Catalyst: 2-5 mol% of Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand.
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Base: 2-3 equivalents of K₂CO₃ or Cs₂CO₃ per bromine atom.
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Solvent: A degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
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Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of the limiting reagent and the formation of the product can be tracked over time.
Data Presentation
The following table summarizes the expected yield of this compound under various hypothetical Suzuki-Miyaura coupling conditions. These are representative values to illustrate the impact of different parameters.
| Catalyst System | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 65-75 |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 75-85 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (3:1) | 80 | 24 | 50-60 |
| PdCl₂(dppf) | K₃PO₄ | THF/H₂O (5:1) | 85 | 16 | 70-80 |
Experimental Protocols
1. Synthesis of 2,5-Dibromofuran (Representative Protocol)
To a solution of furan (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford 2,5-dibromofuran.
2. Synthesis of this compound via Suzuki-Miyaura Coupling (Representative Protocol)
To a degassed solution of 2,5-dibromofuran (1.0 eq) and (5-(hydroxymethyl)thiophen-2-yl)boronic acid (2.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (4.0 eq) and Pd(PPh₃)₄ (0.05 eq). The reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by silica gel column chromatography (gradient elution, hexane/ethyl acetate) to yield this compound.
Visualizations
Technical Support Center: Purification of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities I might encounter after synthesizing this compound?
A2: Common impurities can arise from starting materials, reagents, and reaction byproducts. Depending on the synthetic route, such as Suzuki or Stille coupling reactions, potential impurities may include residual catalysts (e.g., palladium complexes), unreacted starting materials, and mono-substituted byproducts, which can be challenging to separate.[1]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It helps in identifying the components in your crude mixture, selecting an appropriate solvent system for column chromatography, and checking the purity of the fractions collected.
Q4: What is the expected appearance of pure this compound?
A4: While the appearance can vary slightly based on the crystalline form, highly pure this compound is typically an off-white to light yellow solid.
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not moving from the origin on the silica gel column.
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Possible Cause: The solvent system (eluent) is not polar enough to move the polar diol compound up the column.
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Solution: Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent like methanol (e.g., 1-5%) can also be effective.
Issue 2: Poor separation between the desired compound and impurities.
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Possible Cause 1: The chosen solvent system has a polarity that is too high, causing all components to elute together.
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Solution 1: Decrease the polarity of the eluent. A slower elution will allow for better separation on the column.
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Possible Cause 2: The column was not packed properly, leading to channeling.
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Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the stationary phase.
Issue 3: The compound appears to be degrading on the column.
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Possible Cause: The silica gel is slightly acidic, which can sometimes cause degradation of acid-sensitive compounds.
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Solution: Deactivate the silica gel by adding a small amount of a neutral or basic solvent, such as triethylamine (1-2%), to the eluent. Alternatively, use a different stationary phase like neutral alumina.
Recrystallization
Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
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Possible Cause: The solvent is not polar enough to dissolve the compound.
-
Solution: Choose a more polar solvent. A solvent miscibility chart can be helpful in selecting an appropriate solvent.
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
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Possible Cause: The solution is supersaturated, or the cooling process is too rapid.
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Solution: Add a small amount of additional solvent to the heated solution to ensure the compound is fully dissolved. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Issue 3: Low recovery of the purified compound.
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Possible Cause 1: The compound has significant solubility in the recrystallization solvent even at low temperatures.
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Solution 1: Minimize the amount of solvent used to dissolve the crude product. After crystallization, ensure the mixture is thoroughly cooled in an ice bath to maximize precipitation.
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Possible Cause 2: The crude material contains a high percentage of impurities.
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Solution 2: In this case, low recovery is expected. It may be necessary to perform a preliminary purification step, such as column chromatography, before recrystallization.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Representative Data)
| Purification Method | Typical Solvents/Eluents | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol | >98% | 60-85% | Good for complex mixtures, high purity achievable. | Can be time-consuming and require large solvent volumes. |
| Recrystallization | Methanol, Ethanol, Ethyl Acetate/Hexane | >99% | 70-95% (after initial purification) | Simple, scalable, yields highly pure crystalline product. | May not be effective for removing all impurities in a single step. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will show the desired compound with an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed compound to the top of the column.
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Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity as the elution progresses.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a potential recrystallization solvent. Heat the mixture to determine if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Challenges in the scale-up production of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic route involves three key stages:
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Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): Formation of the 2,5-bis(2-thienyl)furan backbone.
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Vilsmeier-Haack Formylation: Introduction of aldehyde functionalities.
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Reduction to Diol: Conversion of the dialdehyde to the final diol product.
Stage 1: Suzuki-Miyaura Cross-Coupling
Issue: Low Yield of 2,5-bis(2-thienyl)furan
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Catalyst Inactivity | 1. Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) is fresh and has been stored under inert conditions. 2. Consider in-situ generation of the active Pd(0) species from a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand. 3. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). | Improved reaction conversion and yield. |
| Inefficient Transmetalation | 1. The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry. 2. The solvent system can significantly impact solubility and reaction rate. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) with water is common.[1] Experiment with different solvent ratios. | Faster reaction times and higher product yield. |
| Protodeboronation of Thienylboronic Acid | 1. This side reaction is common with electron-rich heteroaryl boronic acids. Use a milder base or lower the reaction temperature. 2. Ensure slow addition of the base to the reaction mixture. 3. Use of boronic esters (e.g., pinacol esters) can sometimes mitigate this issue. | Reduction of boronic acid decomposition and increased yield of the desired coupled product. |
| Homocoupling of Starting Materials | 1. This can occur due to side reactions of the boronic acid or the dihalofuran. Ensure the reaction is carried out under strictly anaerobic conditions by thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen).[1] 2. Lowering the reaction temperature may reduce the rate of homocoupling. | Minimized formation of unwanted dimeric byproducts, simplifying purification. |
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
References
Troubleshooting poor solubility of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 2,5-Bis(5-hydroxymethyl-2-thienyl)furan polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound polymer will not dissolve in common organic solvents. What is the underlying cause?
Poor solubility of these polymers often stems from strong intermolecular π-π stacking of the conjugated furan and thiophene rings in the polymer backbone.[1][2] The planar and rigid nature of these conjugated systems encourages strong attractive forces between polymer chains, leading to aggregation and resistance to solvation.[2] Additionally, the presence of hydroxymethyl groups can lead to hydrogen bonding between chains, further reducing solubility in non-polar organic solvents.
Question 2: What initial steps can I take to improve the solubility of my polymer?
Initial troubleshooting should focus on solvent selection and temperature.
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Solvent Choice: Experiment with a range of solvents with varying polarities. While non-polar solvents might be initially chosen for conjugated polymers, the hydroxymethyl groups suggest that solvents with some polar character may be more effective. Chlorinated solvents like chloroform and chlorobenzene have been shown to be effective for a variety of conjugated polymers.[3]
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Temperature: Gently heating the solvent/polymer mixture can increase the kinetic energy of the solvent molecules, helping them to overcome the intermolecular forces of the polymer chains.[3] However, be cautious of polymer degradation at elevated temperatures.[4]
Question 3: I've tried various solvents at different temperatures with minimal success. What are my next options?
If basic solvent and temperature adjustments fail, consider the following strategies:
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Sonication: Applying ultrasonic energy can help to break up polymer aggregates and facilitate dissolution.
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Side-Chain Modification: Although this is a synthetic modification, it is a highly effective method for improving solubility. Attaching flexible alkyl or oligo(ethylene glycol) side chains to the polymer backbone can disrupt the π-π stacking and increase the entropy of mixing, thereby enhancing solubility.[1][2][5]
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Use of Additives: In some cases, adding a small amount of a "good" solvent to a "poor" solvent can create a solvent mixture with improved solvating power.
Question 4: How do I choose an appropriate solvent for my polymer?
A systematic approach to solvent screening is recommended. The principle of "like dissolves like" is a good starting point. Given the conjugated backbone and polar hydroxymethyl groups, a solvent with a matching Hansen Solubility Parameter (HSP) is likely to be effective.[6] You can experimentally determine the HSP of your polymer by testing its solubility in a range of solvents with known HSPs.
Question 5: Can I modify the polymer to improve its solubility after synthesis?
Post-synthesis modification is challenging. A more practical approach is to modify the monomer before polymerization. For instance, the hydroxymethyl groups of 2,5-bis(hydroxymethyl)furan can be etherified to introduce solubilizing side chains.[7]
Quantitative Data Summary
The following table provides a hypothetical summary of solubility data for a this compound polymer based on common troubleshooting strategies.
| Strategy | Solvent | Temperature (°C) | Polymer Concentration (mg/mL) | Observations |
| Baseline | Toluene | 25 | < 0.1 | Insoluble, polymer settles |
| Heating | Toluene | 80 | 0.2 | Slight improvement, suspension forms |
| Solvent Change | Chloroform | 25 | 0.5 | Partially soluble, some swelling |
| Heating & Solvent | Chloroform | 60 | 1.5 | Mostly dissolved, light scattering |
| Sonication | Chloroform | 25 | 1.0 | Improved dissolution, fine suspension |
| Side-Chain Mod. | Chloroform | 25 | > 10.0 | Fully dissolved, clear solution |
Experimental Protocols
Protocol 1: Standard Solubility Testing
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Preparation: Weigh 1 mg of the dry polymer into a 4 mL glass vial.
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Solvent Addition: Add 1 mL of the test solvent to the vial.
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Mixing: Stir the mixture vigorously using a magnetic stir bar at room temperature for 24 hours.
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Observation: Visually inspect the mixture for signs of dissolution (e.g., color change of the solvent, absence of solid particles).
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Quantification (Optional): If partially dissolved, centrifuge the mixture, carefully remove the supernatant, evaporate the solvent, and weigh the dissolved polymer residue.
Protocol 2: Solubility Enhancement by Heating
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Preparation: Prepare the polymer/solvent mixture as described in Protocol 1.
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Heating: Place the vial in a temperature-controlled heating block or oil bath.
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Temperature Increase: Gradually increase the temperature in 10 °C increments, holding at each step for 1 hour while stirring.
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Observation: Monitor for dissolution at each temperature step. Note the temperature at which dissolution occurs.
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Caution: Be aware of the solvent's boiling point and potential polymer degradation at higher temperatures.
Visualizations
Caption: Troubleshooting workflow for poor polymer solubility.
Caption: Mechanism of polymer solubilization.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - How does addition of side chains affect solubility and processibility of polyphenylene vinylene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fur4sustain.eu [fur4sustain.eu]
Technical Support Center: Enhancing the Thermal Stability of Polymers from 2,5-Bis(5-hydroxymethyl-2-thienyl)furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from 2,5-Bis(5-hydroxymethyl-2-thienyl)furan. The focus is on addressing common challenges encountered during experiments aimed at enhancing the thermal stability of these polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My polymer from this compound shows low thermal stability. What are the primary strategies to improve this?
A1: The thermal stability of polymers derived from this compound can be enhanced through several effective methods. The most common and well-documented strategies for analogous furan-based polymers include:
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Cross-linking: Introducing cross-links between polymer chains restricts their thermal motion and significantly increases the degradation temperature. A highly effective method for furan-containing polymers is the thermoreversible Diels-Alder reaction with bismaleimides.[1][2][3][4][5]
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Incorporation of Nanoparticles: The addition of nanofillers such as metal oxides (e.g., TiO₂, ZnO) or carbon-based nanomaterials (e.g., carbon nanotubes, graphene) can improve the thermal stability of the polymer matrix.[6][7][8] These nanoparticles can act as heat barriers and enhance the intermolecular interactions within the polymer.[7]
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Copolymerization: Introducing more thermally stable co-monomers during polymerization can enhance the overall thermal properties of the resulting copolymer. The choice of co-monomer is critical and will depend on the desired final properties of the material.
Q2: I am attempting a Diels-Alder cross-linking reaction with a bismaleimide to improve thermal stability, but the reaction seems inefficient. What could be the issue?
A2: Inefficient Diels-Alder cross-linking can stem from several factors. Here's a troubleshooting guide:
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Solvent Choice: Ensure the chosen solvent can dissolve both the polymer and the bismaleimide cross-linker to facilitate a homogeneous reaction.
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Reaction Temperature and Time: The Diels-Alder reaction is temperature-dependent. For furan-maleimide systems, cross-linking is typically performed at moderately elevated temperatures (e.g., 55-60°C) for an extended period (e.g., 16-24 hours) to ensure complete reaction.[1]
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Stoichiometry: The molar ratio of furan groups on your polymer to the maleimide groups of the cross-linker is crucial. A 1.0:0.5 furan-to-maleimide ratio is a common starting point.[1][3] You may need to optimize this ratio for your specific polymer and desired degree of cross-linking.
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Steric Hindrance: The polymer chain itself might cause steric hindrance, impeding the approach of the bismaleimide to the furan rings.[1] Consider using a bismaleimide with a more flexible spacer to overcome this.
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Purity of Reactants: Ensure both your polymer and the bismaleimide are of high purity, as impurities can interfere with the reaction.
Q3: After incorporating nanoparticles, I observe agglomeration and only a marginal improvement in thermal stability. How can I address this?
A3: Nanoparticle agglomeration is a common issue that can negate the potential benefits of reinforcement. To improve dispersion and enhance thermal stability:
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Surface Modification of Nanoparticles: The surface of the nanoparticles can be functionalized to improve their compatibility with the polymer matrix. This can involve treatment with silane coupling agents or other surface modifiers.
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In Situ Synthesis: Synthesizing the nanoparticles directly within the polymer matrix (in situ) can lead to better dispersion.[7] For example, a sol-gel method can be used to form TiO₂ nanoparticles within the polymer.[7]
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Sonication: High-power ultrasonication can be used to break up nanoparticle agglomerates in a solvent before mixing with the polymer solution.
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Solvent Selection: The choice of solvent during composite preparation can significantly impact nanoparticle dispersion. A solvent that is good for both the polymer and for wetting the nanoparticle surface is ideal.
Q4: Can I expect the thermal properties to change with different aliphatic co-monomers during polyester synthesis?
A4: Yes, the length of the aliphatic chain in diacid or diester co-monomers used in the synthesis of polyesters with this compound will influence the thermal properties. Generally, for analogous furan-based polyesters, a higher number of methylene units in the aliphatic co-monomer leads to lower glass transition temperatures (Tg) due to increased chain flexibility.[9] However, the effect on the overall degradation temperature can be more complex and may also be influenced by crystallinity.
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of different modification strategies on the thermal properties of polymers from this compound, based on data from analogous furan-based polymers.
| Modification Strategy | Key Parameters | Expected Outcome on Thermal Properties | Reference Analogy |
| Diels-Alder Cross-linking | Furan-to-Maleimide Ratio, Bismaleimide Structure | - Increased Glass Transition Temperature (Tg)- Increased Decomposition Temperature (Td)- Creation of a thermoreversible network | Furan-based polyesters cross-linked with bismaleimide show a significant increase in thermal stability.[1][2][3] |
| Nanoparticle Incorporation | Nanoparticle Type (e.g., TiO₂, CNTs), Concentration, Dispersion Quality | - Increased Decomposition Temperature (Td)- Enhanced char yield- Improved thermal resistance | Incorporation of TiO₂ nanoparticles in a polymer matrix enhanced thermal stability.[7] |
| Copolymerization | Co-monomer Structure (e.g., aliphatic chain length) | - Tunable Glass Transition Temperature (Tg)- Potential for altered crystallinity and melting temperature (Tm) | In furan-based polyesters, longer aliphatic chains in co-monomers decrease Tg.[9] |
Experimental Protocols
1. Synthesis of Polyesters from this compound via Enzymatic Polymerization
This protocol is adapted from methodologies for the synthesis of furan-based polyesters.[1]
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Materials: this compound, dimethyl ester of an aliphatic dicarboxylic acid (e.g., dimethyl succinate), immobilized Candida antarctica Lipase B (iCALB).
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Procedure:
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Combine equimolar amounts of this compound and the dimethyl ester in a reaction vessel suitable for bulk polymerization.
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Add the immobilized enzyme (e.g., 10 wt% of the total monomer weight).
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Heat the mixture under a nitrogen atmosphere with mechanical stirring. The reaction temperature should be maintained in a range suitable for the enzyme's activity (e.g., 70-90°C).
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Apply a vacuum during the later stages of the reaction to facilitate the removal of the methanol byproduct and drive the polymerization to completion.
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The reaction progress can be monitored by the amount of distilled methanol.
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After the desired reaction time, dissolve the polymer in a suitable solvent (e.g., chloroform) and separate the enzyme by filtration.
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Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
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2. Diels-Alder Cross-linking with a Bismaleimide
This protocol is based on the cross-linking of furan-containing polymers.[1]
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Materials: Polymer from this compound, a bismaleimide (e.g., BM-689), a suitable solvent (e.g., chloroform).
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Procedure:
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Dissolve the furan-containing polymer in the solvent.
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Dissolve the bismaleimide in the same solvent. The amount of bismaleimide should be calculated based on the desired furan-to-maleimide molar ratio (e.g., 1.0:0.5).
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Mix the two solutions thoroughly.
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Pour the combined solution into an open mold and place it on a preheated hot plate at 55-60°C to allow for cross-linking and solvent evaporation. This step is typically carried out for 16 hours.[1]
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For final curing, place the mold in an oven at 60°C for an additional 6 hours.[1]
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3. Thermal Analysis by Thermogravimetric Analysis (TGA)
This is a standard procedure for evaluating the thermal stability of polymers.[3]
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Instrument: A thermogravimetric analyzer.
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Procedure:
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Place a small sample of the polymer (typically 5-10 mg) in a TGA sample pan (e.g., alumina or platinum).
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Place the pan in the TGA furnace.
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Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
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Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition (Td) and the temperature of maximum decomposition rate can be determined from the resulting TGA curve and its derivative.
-
Visualizations
Caption: Experimental workflow for enhancing and analyzing the thermal stability of polymers.
References
- 1. Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring Thermomechanical, Shape Memory and Self-Healing Properties of Furan-Based Polyketone via Diels-Alder Chemistry with Different Bismaleimide Crosslinkers [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bioengineer.org [bioengineer.org]
- 7. mdpi.com [mdpi.com]
- 8. Polymer Composite Materials for Water Purification: Removal of Organic, Inorganic, and Biological Contaminants [mdpi.com]
- 9. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for the synthesis of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan. The following information is designed to address specific issues that may be encountered during experimental procedures.
Catalyst Selection and Experimental Workflow
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two primary methods are the Suzuki-Miyaura coupling and the Stille coupling. The selection of the appropriate catalyst and reaction conditions is critical for achieving high yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via palladium-catalyzed cross-coupling reactions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive catalyst. | - Ensure the palladium catalyst is fresh and has been stored under inert conditions. - Perform a pre-activation step if using a Pd(II) source. - Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| 2. Inefficient transmetalation. | - For Suzuki coupling, ensure the base is sufficiently strong and soluble in the reaction mixture. Consider switching to a stronger base like K3PO4 or Cs2CO3. - For Stille coupling, the purity of the organotin reagent is crucial. | |
| 3. Degradation of starting materials or product. | - The hydroxymethyl groups can be sensitive to high temperatures. Lower the reaction temperature and extend the reaction time. - Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidation. | |
| 4. Poor solubility of reagents. | - Select a solvent system that ensures all reactants are in solution at the reaction temperature. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent or water is often effective. | |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of oxygen. | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Use techniques like freeze-pump-thaw or sparging with an inert gas. |
| 2. Slow transmetalation relative to other pathways. | - Optimize the base and solvent for Suzuki reactions to promote efficient transmetalation. - For Stille reactions, the addition of a copper(I) co-catalyst can sometimes suppress homocoupling. | |
| Debromination/Dehalogenation of Starting Material | 1. Presence of protic impurities. | - Use anhydrous solvents and reagents. - The base used in Suzuki reactions can sometimes promote dehalogenation. A weaker base or careful control of stoichiometry may be necessary. |
| 2. Reaction temperature is too high. | - Lower the reaction temperature and monitor the reaction progress over a longer period. | |
| Difficulty in Product Purification | 1. Residual palladium catalyst. | - Use a palladium scavenger resin or perform a filtration through Celite after the reaction. - An aqueous workup with a solution of potassium cyanide (use with extreme caution and appropriate safety measures) can help remove palladium residues. |
| 2. Contamination with tin byproducts (Stille coupling). | - An aqueous workup with a saturated solution of potassium fluoride can precipitate tin salts, which can then be removed by filtration. - Column chromatography on silica gel is often effective in separating the product from tin residues. |
Frequently Asked Questions (FAQs)
Q1: Which is the preferred method for this synthesis: Suzuki-Miyaura or Stille coupling?
A1: Both methods are viable. The Suzuki-Miyaura coupling is often preferred due to the lower toxicity of the boron-containing reagents compared to the organotin reagents used in Stille coupling.[1] However, Stille coupling can sometimes be more tolerant of certain functional groups and less sensitive to the reaction conditions.
Q2: What is the most common and effective catalyst for this type of reaction?
A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for both Suzuki and Stille couplings involving furan and thiophene derivatives.[2][3] Palladium(II) catalysts with phosphine ligands, such as PdCl₂(dppf), can also be used.
Q3: How critical is the choice of base in the Suzuki-Miyaura coupling?
A3: The choice of base is crucial as it plays a key role in the transmetalation step.[4] An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is commonly used.[2][3] The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the starting materials or product.
Q4: Can the hydroxymethyl functional groups on the thiophene rings interfere with the reaction?
A4: Yes, the hydroxyl groups can potentially coordinate to the palladium center and influence the reaction. In some cases, hydroxyl groups have been shown to direct the regioselectivity of Suzuki-Miyaura reactions. It is also possible for the hydroxyl group to be deprotonated by a strong base, which could affect its electronic properties. Protecting the hydroxyl groups (e.g., as silyl ethers) may be considered if issues arise, but many cross-coupling reactions are tolerant of unprotected hydroxyls.
Q5: What are the typical reaction temperatures and times?
A5: Reaction temperatures typically range from 80°C to 120°C.[2][3] Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the substrates and the catalyst efficiency. It is recommended to monitor the reaction progress by techniques such as TLC or GC-MS.
Quantitative Data on Catalyst Performance
The following table summarizes reaction conditions and yields for analogous Suzuki-Miyaura coupling reactions involving furan and thiophene derivatives, providing a comparative overview of catalyst performance.
| Catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | 2,5-Dibromofuran | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 5 | 92 | [3] |
| Pd(PPh₃)₄ (1.5 mol%) | 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | KOH | 1,4-Dioxane/H₂O | 80 | 24 | ~85 | [5] |
| Pd(PPh₃)₄ | 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-85 | [2] |
| PdCl₂(dppf) | 2-Bromothiophene | Arylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-95 | [6] |
Experimental Protocols
Below are detailed, representative methodologies for the synthesis of this compound via Suzuki-Miyaura and Stille coupling. Note: These are generalized protocols and may require optimization for specific laboratory conditions and reagent purity.
Suzuki-Miyaura Coupling Protocol
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Reagent Preparation:
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To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromofuran (1.0 mmol), 5-(hydroxymethyl)-2-thienylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
-
Solvent Addition and Degassing:
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Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
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Degas the mixture by bubbling argon through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
-
Catalyst Addition and Reaction:
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Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
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Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Stille Coupling Protocol
-
Reagent Preparation:
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To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromofuran (1.0 mmol) and 2-(tributylstannyl)-5-(hydroxymethyl)thiophene (2.2 mmol).
-
-
Solvent Addition and Degassing:
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Add anhydrous toluene or 1,4-dioxane (10 mL).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
-
Catalyst Addition and Reaction:
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
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Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
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Stir the solution with a saturated aqueous solution of potassium fluoride for 1 hour to precipitate tin salts.
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Filter the mixture through a pad of Celite, washing with diethyl ether.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired product.
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Avoiding impurities in the preparation of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Palladium-catalyzed Stille cross-coupling reaction. This reaction typically involves the coupling of an organotin reagent with an organohalide.
Q2: What are the primary starting materials for the Stille coupling synthesis of this compound?
A2: The key starting materials are a disubstituted furan and a monosubstituted thiophene. A common strategy is the reaction between 2,5-bis(tributylstannyl)furan and 2-bromo-5-(hydroxymethyl)thiophene.
Q3: Are there any significant safety concerns with this synthesis?
A3: Yes, organotin compounds, such as tributyltin derivatives, are highly toxic.[1] It is crucial to handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Proper waste disposal procedures for tin-containing residues are also essential.
Q4: Can the hydroxymethyl functional groups interfere with the Stille coupling reaction?
A4: While Stille coupling is known for its excellent functional group tolerance, including hydroxyl groups, there is a potential for side reactions under harsh conditions.[2][3][4] These may include oxidation or etherification. However, in many cases, the reaction proceeds without the need for a protecting group.
Q5: What are the expected yields for this synthesis?
A5: The yield of Stille coupling reactions can vary significantly based on the specific substrates, catalyst, ligands, and reaction conditions. While a precise yield for this specific compound is not widely reported, yields for similar cross-coupling reactions to form furan-thiophene oligomers can range from moderate to good.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Stille coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Palladium Catalyst | - Ensure the use of a fresh, high-purity palladium catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| 2. Poor Quality Reagents | - Use freshly distilled or purified solvents and reagents. - Verify the integrity of the organotin and halide starting materials via NMR or other analytical techniques. | |
| 3. Inappropriate Reaction Temperature | - Optimize the reaction temperature. Some Stille couplings require heating to proceed at an adequate rate. | |
| Presence of Homocoupling Byproducts | 1. Homocoupling of the organotin reagent is a common side reaction in Stille coupling.[1] | - Use a stoichiometric amount of the organotin reagent or a slight excess of the organohalide. - Add a copper(I) co-catalyst, which can sometimes suppress homocoupling. |
| Incomplete Reaction | 1. Insufficient Reaction Time | - Monitor the reaction progress using TLC or GC-MS. - Extend the reaction time if starting materials are still present. |
| 2. Catalyst Deactivation | - Add a fresh portion of the palladium catalyst if the reaction stalls. | |
| Product is Difficult to Purify | 1. Presence of Tin Byproducts | - Organotin byproducts can be challenging to remove.[4] Purification can be aided by washing the organic phase with a saturated aqueous solution of potassium fluoride, which precipitates tin salts. - Column chromatography on silica gel is often effective. |
| 2. Similar Polarity of Product and Impurities | - Utilize a different solvent system for column chromatography. - Consider recrystallization from an appropriate solvent system. | |
| Formation of Monosubstituted Furan | 1. Incomplete reaction on one side of the furan ring. | - Increase the equivalents of the thienyl reagent. - Prolong the reaction time. |
| Decomposition of Starting Materials or Product | 1. Reaction temperature is too high. | - Lower the reaction temperature and monitor for product formation over a longer period. |
| 2. Presence of oxygen. | - Ensure all steps are carried out under a strict inert atmosphere. |
Experimental Protocols
Plausible Synthesis of this compound via Stille Coupling
This protocol is a representative procedure based on established Stille coupling methodologies. Optimization may be required.
Materials:
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2,5-Bis(tributylstannyl)furan
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2-Bromo-5-(hydroxymethyl)thiophene
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Anhydrous, degassed toluene
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Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-(hydroxymethyl)thiophene (2.2 equivalents).
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.
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Evacuate and backfill the flask with an inert gas three times.
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Add anhydrous, degassed toluene via cannula to dissolve the solids.
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In a separate flask, dissolve 2,5-bis(tributylstannyl)furan (1.0 equivalent) in anhydrous, degassed toluene.
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Transfer the solution of 2,5-bis(tributylstannyl)furan to the reaction flask via cannula.
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Heat the reaction mixture to reflux (or a lower optimized temperature) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture through a pad of celite to remove the palladium catalyst.
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Concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Reactant and Catalyst Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2,5-Bis(tributylstannyl)furan | C₂₈H₅₆OSn₂ | 646.16 | Organotin Reagent |
| 2-Bromo-5-(hydroxymethyl)thiophene | C₅H₅BrOS | 193.06 | Organohalide |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst |
Table 2: Common Solvents for Stille Coupling
| Solvent | Boiling Point (°C) | Properties |
| Toluene | 111 | Anhydrous and degassed, common for Stille reactions. |
| Dioxane | 101 | Anhydrous and degassed, can be used as an alternative. |
| DMF | 153 | Anhydrous and degassed, a more polar option. |
Visualizations
Caption: Workflow for minimizing impurities during synthesis.
References
Validation & Comparative
A Comparative Guide: 2,5-Bis(5-hydroxymethyl-2-thienyl)furan versus 2,5-bis(hydroxymethyl)furan (BHMF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical and physical properties, synthesis, and potential applications of two furan-based platform chemicals: 2,5-Bis(5-hydroxymethyl-2-thienyl)furan and the well-established 2,5-bis(hydroxymethyl)furan (BHMF). While extensive data exists for BHMF, a bio-derived monomer with significant potential in polymer chemistry, information on its thiophene-containing analogue is less prevalent. This guide synthesizes available data and provides informed projections based on the known characteristics of furan and thiophene chemistries to offer a valuable resource for researchers exploring novel monomers for advanced materials and pharmaceutical applications.
I. Chemical Structures and Properties
A fundamental comparison begins with the core structures of the two molecules. BHMF is a symmetrical molecule containing a central furan ring flanked by two hydroxymethyl groups. In contrast, this compound incorporates thiophene rings between the central furan and the terminal hydroxymethyl groups, creating a more extended and electron-rich aromatic system.
| Property | 2,5-bis(hydroxymethyl)furan (BHMF) | This compound |
| Molecular Formula | C₆H₈O₃ | C₁₄H₁₂O₃S₂ |
| Molecular Weight | 128.13 g/mol | 292.38 g/mol |
| Appearance | White crystalline solid | Expected to be a solid, likely colored |
| Melting Point | 76-79 °C | Expected to be significantly higher than BHMF |
| Solubility | Soluble in water, ethanol, and other polar organic solvents. | Expected to have lower solubility in polar solvents and higher solubility in nonpolar organic solvents compared to BHMF. |
| Thermal Stability | Decomposes at elevated temperatures. | Expected to exhibit higher thermal stability than BHMF due to the presence of thiophene rings. |
| Reactivity | The hydroxymethyl groups are reactive towards esterification, etherification, and urethane formation. The furan ring can participate in Diels-Alder reactions. | The hydroxymethyl groups will exhibit similar reactivity to those in BHMF. The extended π-system may influence the reactivity of the furan and thiophene rings. |
Note: Properties for this compound are largely inferred from the known properties of furan-thiophene oligomers and the general stability of thiophene rings compared to furan rings. Direct experimental data is limited in publicly available literature.
II. Synthesis and Polymerization
A. Synthesis of Monomers
2,5-bis(hydroxymethyl)furan (BHMF) is readily synthesized from the bio-based platform chemical 5-hydroxymethylfurfural (HMF) through reduction.
Experimental Protocol: Synthesis of BHMF from HMF
-
Reaction Setup: A solution of 5-hydroxymethylfurfural (1.0 eq) in a suitable solvent (e.g., water, ethanol, or a mixture) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: A reducing agent such as sodium borohydride (NaBH₄, 2.0-3.0 eq) is added portion-wise to the solution at 0 °C. Alternatively, catalytic hydrogenation using catalysts like Ru/C, Pt/C, or Raney Nickel under a hydrogen atmosphere can be employed.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the complete consumption of HMF.
-
Work-up: The reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the excess reducing agent. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., water or ethyl acetate) to yield pure 2,5-bis(hydroxymethyl)furan as a white crystalline solid.
This compound synthesis is not as well-documented. However, a plausible route involves a Stille or Suzuki cross-coupling reaction to form the furan-thiophene backbone, followed by reduction of precursor aldehyde or ester groups.
Proposed Synthetic Pathway for this compound:
Caption: Proposed synthesis of this compound.
B. Polymerization
Both molecules, possessing two primary alcohol functionalities, are suitable monomers for the synthesis of polyesters, polyurethanes, and polyethers.
Experimental Protocol: Polyesterification of BHMF
-
Monomer Preparation: 2,5-bis(hydroxymethyl)furan (1.0 eq) and a diacid or diacyl chloride (e.g., adipoyl chloride, 1.0 eq) are used as monomers.
-
Polymerization:
-
Melt Polycondensation (for diacids): The monomers are mixed with a catalyst (e.g., antimony trioxide) and heated under an inert atmosphere, typically in stages, with the final stage under high vacuum to remove the condensation product (water).
-
Solution Polycondensation (for diacyl chlorides): The monomers are dissolved in a suitable solvent (e.g., N,N-dimethylacetamide) and reacted at a controlled temperature, often in the presence of a base to neutralize the HCl by-product.
-
-
Isolation: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.
III. Comparative Performance and Applications
The inclusion of thiophene rings in the backbone of this compound is expected to impart distinct properties to the resulting polymers compared to those derived from BHMF.
| Application Area | Polymers from BHMF | Polymers from this compound (Expected) |
| Bioplastics | Can be used to produce bio-based polyesters as alternatives to PET. | Higher thermal stability could lead to engineering plastics with improved performance. The presence of sulfur may impact biodegradability. |
| Coatings and Resins | Used in the formulation of polyurethane and epoxy resins. | Enhanced thermal and chemical resistance could be beneficial for high-performance coatings. |
| Drug Delivery | The furan ring offers possibilities for controlled release through Diels-Alder chemistry. | The extended aromatic system and potential for different intermolecular interactions could offer unique drug loading and release profiles. |
| Organic Electronics | Limited potential due to the less conjugated and less stable furan ring. | The thiophene units suggest potential for semiconducting properties, making these polymers interesting for applications in organic electronics. |
IV. Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis and characterization of polymers from these furan-based diols.
Caption: General workflow for polymer synthesis and characterization.
V. Conclusion
2,5-bis(hydroxymethyl)furan (BHMF) is a versatile, bio-based monomer with established routes to a variety of polymers. This compound represents a structurally related yet distinct monomer with the potential for enhanced thermal stability and novel electronic properties in its derived polymers. While direct comparative data is scarce, the known chemistry of furan and thiophene suggests that the latter will offer advantages in high-performance material applications. Further research into the synthesis and characterization of this compound and its polymers is warranted to fully explore its potential in materials science and drug development.
Performance of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan in OFETs vs. other thiophene derivatives
A comprehensive analysis of the performance of various thiophene-based organic semiconductors in Organic Field-Effect Transistors (OFETs) reveals a wide range of charge transport characteristics. While 2,5-Bis(5-hydroxymethyl-2-thienyl)furan (BHMF) is a thiophene derivative of interest in other fields, such as antitumor research, its application and performance data in OFETs are not available in the current scientific literature.[1] This guide, therefore, focuses on comparing the performance of several other prominent thiophene derivatives for which experimental data has been reported.
Organic Field-Effect Transistors (OFETs) are fundamental components in the development of flexible and low-cost electronics, including displays, sensors, and RFID tags.[2] The performance of these devices is critically dependent on the charge transport properties of the organic semiconductor used as the active layer.[2] Thiophene-based materials are a major class of organic semiconductors due to their excellent electronic properties and the ability to tune their structure to optimize performance.[3]
Comparative Performance of Thiophene Derivatives in OFETs
The performance of OFETs is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Charge carrier mobility indicates how quickly charge carriers can move through the semiconductor, the on/off ratio represents the switching efficiency of the transistor, and the threshold voltage is the minimum gate voltage required to turn the device on.
The following table summarizes the reported performance of various thiophene derivatives in OFETs. It is important to note that the performance of these materials can be significantly influenced by factors such as the fabrication method, device architecture, and the purity of the material.[2]
| Organic Semiconductor | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Deposition Method |
| Sexithiophene | ~0.1 | ~10³ | Not Reported | Thermal Evaporation[4] |
| Ethyl-substituted sexithiophene | 1.1 | 10⁴ | Not Reported | Not Specified[4] |
| Fused thiophene chains | 0.02 - 0.05 | up to 10⁸ | Not Reported | Vacuum Sublimation[4] |
| Tolyl-substituted thiophene | 0.03 | 10⁹ | Not Reported | Vacuum Deposition[4] |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | up to 1.26 | 10⁶ - 10⁸ | Not Reported | Physical Vapor Transport[5] |
| α,α'-dihexylsexithiophene (DH6T) | 0.05 | up to 10⁶ | Not Reported | Not Specified[6] |
| Oligofluorene-Thiophene Derivatives (DHFTTF) | up to 0.12 | Not Reported | Not Reported | Vacuum Evaporation[6] |
| Poly(3-hexylthiophene) (P3HT) | 7.21 x 10⁻² | ~10⁴ | -0.2 | Solution Processing[7] |
| PBDTT-2T | 0.035 | Not Reported | Not Reported | Solution Processing[8] |
| Bis-5'-alkylthiophen-2'-yl-2,6-anthracene | up to 0.5 | > 10⁷ | Not Reported | Not Specified[9] |
Experimental Protocols for OFET Fabrication and Characterization
The fabrication and characterization of OFETs involve a series of well-defined steps. While specific parameters may vary depending on the material and desired device characteristics, a general methodology is outlined below.
I. Substrate Preparation and Cleaning
A common substrate for OFETs is a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which acts as the gate dielectric. The substrate is typically cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, followed by drying with nitrogen gas. To improve the interface between the dielectric and the organic semiconductor, the substrate surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (ODTS).[10]
II. Organic Semiconductor Deposition
The organic semiconductor layer can be deposited using various techniques:
-
Thermal Evaporation/Vacuum Sublimation: This technique is suitable for small molecules and involves heating the material in a high-vacuum chamber, allowing it to sublimate and deposit as a thin film onto the substrate.[4][11]
-
Solution Processing: For soluble organic semiconductors, such as polymers, techniques like spin-coating, drop-casting, or printing are used to deposit the material from a solution.[2][11]
III. Electrode Deposition
The source and drain electrodes, typically made of gold, are then deposited on top of the organic semiconductor layer (top-contact configuration) or before the semiconductor deposition (bottom-contact configuration). This is commonly done through thermal evaporation using a shadow mask to define the electrode pattern.[10]
IV. Device Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station. The output characteristics (ID vs. VD at different VG) and transfer characteristics (ID vs. VG at a constant VD) are recorded to extract the key performance parameters. The field-effect mobility (μ) is typically calculated from the saturation region of the transfer curve using the following equation:
ID = (W/2L) * Ci * μ * (VG - Vth)²[7]
where ID is the drain current, W and L are the channel width and length, respectively, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and Vth is the threshold voltage.[7]
Visualizing the OFET Device Architecture
The following diagram illustrates the typical bottom-gate, top-contact architecture of an Organic Field-Effect Transistor.
Caption: A schematic of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).
References
- 1. Identification of the major metabolite of this compound (NSC 652287), an antitumor agent, in the S9 subcellular fraction of dog liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Thiophene-based molecular and polymeric semiconductors for organic field effect transistors and organic thin film transistors | Semantic Scholar [semanticscholar.org]
- 4. web.mit.edu [web.mit.edu]
- 5. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5â-alkylthiophen-2â-yl-2,6-anthracene Semiconductors [acs.figshare.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. ossila.com [ossila.com]
A Spectroscopic Showdown: Furan-Thiophene vs. Thiophene-Thiophene Oligomers for Optoelectronic Applications
A detailed comparison of the photophysical properties of furan-thiophene and thiophene-thiophene oligomers, offering insights for researchers and professionals in materials science and drug development.
The rational design of novel organic semiconducting materials is a cornerstone of advancement in optoelectronics. Among the plethora of molecular building blocks, five-membered heterocyclic rings like furan and thiophene are pivotal due to their electron-rich nature and propensity for π-conjugation. This guide provides a comparative spectroscopic analysis of oligomers composed of furan and thiophene units versus those containing only thiophene rings. Understanding the subtle yet significant differences in their photophysical behavior is crucial for tailoring materials with desired optical and electronic properties for applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and fluorescent probes.
Quantitative Spectroscopic Data Comparison
The incorporation of a furan ring in place of a thiophene ring within a conjugated oligomer can lead to notable changes in its spectroscopic properties. The following table summarizes key experimental data for representative furan-thiophene and thiophene-thiophene oligomers.
| Oligomer Structure/Name | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Solvent/Medium | Reference |
| Furan-Thiophene Oligomers | |||||
| 2,5-bis(5-[1,1'-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT) | ~450 (thin film) | 560, 590 (single crystal) | 29 | Solid State | [1] |
| 2-[1,1'-biphenyl]-4-yl-5-(5′-[1,1'-biphenyl]-4-yl-[2,2'-bithiophen]-5-yl)furan (BPFTT) | Not specified | Not specified | 28 | Not specified | [2] |
| Mixed three-ring furan-thiophene systems | 350-400 | 400-500 | 0.02 - 0.20 | Ethanol | [3] |
| Thiophene-Thiophene Oligomers | |||||
| Terthiophene (3T) | 355 | 415, 435 | 0.05 | Ethanol | [3] |
| Quinquethiophene (5T) | 418 | 480, 510 | 0.16 | Ethanol | [3] |
Key Observations:
-
The inclusion of a furan moiety can influence the emission properties, with BPTFT showing distinct emission peaks in the yellow-orange region of the spectrum.[1]
-
Photoluminescence quantum yields for the studied furan-containing oligomers are significant, reaching up to 29%, which is a desirable characteristic for emissive applications.[1][2]
-
Generally, as the conjugation length increases in oligothiophenes (e.g., from 3T to 5T), there is a bathochromic (red) shift in both the absorption and emission maxima, accompanied by an increase in the fluorescence quantum yield.[3]
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic characterization of furan-thiophene and thiophene-thiophene oligomers, based on the referenced literature.
UV-Visible Absorption Spectroscopy
-
Sample Preparation: Oligomer solutions are prepared in a suitable solvent (e.g., ethanol, chloroform) at a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity according to the Beer-Lambert law. For thin-film measurements, the material is deposited on a quartz substrate via thermal evaporation under high vacuum (~10⁻⁵ Pa).[1]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu 2100) is used.[3]
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-700 nm). A reference cuvette containing the pure solvent is used to correct for solvent absorption. Molar extinction coefficients (ε) can be determined from the slope of a plot of absorbance versus concentration.[3]
Fluorescence Spectroscopy
-
Sample Preparation: Solutions are prepared similarly to those for UV-Vis absorption measurements. For quantum yield measurements, optically dilute solutions (absorbance < 0.1 at the excitation wavelength) are used to minimize reabsorption effects.
-
Instrumentation: A spectrofluorometer (e.g., Jobin-Yvon/ISA-SPEX Fluorog 3.22) is employed.[3] For PLQY measurements, an integrating sphere system (e.g., Hamamatsu Photonics C9920-02) can be utilized for accurate determination.[1]
-
Measurement: Emission spectra are recorded by exciting the sample at or near its absorption maximum. The spectra are corrected for the wavelength-dependent response of the detection system.[3] Fluorescence quantum yields (Φ_F) are typically determined relative to a well-characterized standard with a known quantum yield.[3] Fluorescence lifetimes can be measured using time-correlated single-photon counting (TCSPC) with a pulsed laser or LED as the excitation source.
Visualizing the Comparative Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of furan-thiophene and thiophene-thiophene oligomers.
Caption: Logical workflow for the comparative spectroscopic analysis.
Conclusion
The choice between incorporating furan-thiophene or purely thiophene-based moieties in conjugated oligomers has a tangible impact on their spectroscopic properties. Furan-containing oligomers can exhibit high photoluminescence quantum yields, making them promising candidates for light-emitting applications. In contrast, oligothiophenes provide a well-understood platform where properties can be systematically tuned by varying the conjugation length. The data and protocols presented herein serve as a foundational guide for researchers to navigate the selection and characterization of these important classes of organic materials for the development of next-generation optoelectronic devices.
References
- 1. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]
- 2. Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Electrochemical Analysis of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan and its Polymers
This guide provides a comparative analysis of the electrochemical properties of polymers derived from 2,5-Bis(5-hydroxymethyl-2-thienyl)furan (BHMF) and related furan-thiophene copolymers. It is intended for researchers, scientists, and drug development professionals working with electroactive polymers. The guide details experimental protocols for electrochemical characterization and presents quantitative data to benchmark the performance of these materials against alternative conducting polymers.
Introduction to BHMF and its Polymers
This compound (BHMF) is a bio-based monomer synthesized from renewable resources. Its structure, featuring alternating furan and thiophene rings, makes it a promising building block for creating conjugated polymers with interesting electronic and optical properties. The electrochemical behavior of these polymers is critical for their application in sensors, electronic devices, and drug delivery systems. This guide focuses on the electrochemical techniques used to characterize these polymers and compares their performance with established conducting polymers such as polythiophene and its derivatives.
Comparative Electrochemical Data
The electrochemical properties of conducting polymers are crucial for determining their suitability for various applications. Key parameters include redox potentials, electrical conductivity, and optical band gap. Below is a comparison of these properties for a furan-thiophene copolymer and other relevant conducting polymers. Due to the limited availability of specific data on poly(BHMF), a structurally similar poly(thiophene-furan) (PTFu) is used as a primary example.
| Polymer | Oxidation Potential (V vs. Ag/AgCl) | Electrical Conductivity (S/cm) | Optical Band Gap (eV) | Key Features |
| Poly(thiophene-furan) (PTFu) | ~1.60[1] | ~0.36[1] | - | Good flexibility and electrochromic properties.[2] |
| Polyfuran (PFu) | ~1.45[1] | ~10⁻²[1] | - | Lower conductivity compared to polythiophene.[1] |
| Polythiophene (PTh) | ~1.65[1] | 10 - 100 | ~2.0 | Well-studied, benchmark conducting polymer. |
| PDBF-co-TT* | - | - | 1.39[3] | High-performance polymer for transistors and photovoltaics.[3] |
*PDBF-co-TT: poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene)[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate electrochemical analysis of novel polymers. This section outlines the standard procedures for electropolymerization, cyclic voltammetry, and spectroelectrochemistry.
Electropolymerization and Cyclic Voltammetry
This protocol describes the electrochemical polymerization of a monomer like BHMF onto a working electrode and its subsequent characterization using cyclic voltammetry (CV).
Materials and Equipment:
-
Electrochemical Cell: A three-electrode setup comprising a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Potentiostat/Galvanostat: An instrument for controlling the potential and measuring the current.
-
Monomer Solution: A solution of the monomer (e.g., 0.1 M BHMF) in a suitable solvent (e.g., acetonitrile or a mixture of boron trifluoride ethyl etherate and ethyl ether) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate, TBATFB).[1]
-
Inert Gas: Nitrogen or Argon for deaerating the solution.
Procedure:
-
Preparation: Clean the electrodes thoroughly. Assemble the three-electrode cell and add the monomer solution.
-
Deaeration: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Electropolymerization: Apply a potential sweep using cyclic voltammetry. The potential range should be chosen to encompass the oxidation potential of the monomer (e.g., from 0 V to 1.8 V vs. Ag/AgCl).[1] Repeat the cycling for a set number of cycles to grow the polymer film on the working electrode. The increase in the peak currents with each cycle indicates polymer deposition.
-
Characterization: After polymerization, carefully rinse the polymer-coated working electrode with the pure solvent to remove any unreacted monomer.
-
Cyclic Voltammetry: Place the coated electrode in a fresh, monomer-free electrolyte solution. Record the cyclic voltammogram at various scan rates to study the redox behavior of the polymer film.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the changes in the optical properties of the polymer film as a function of its redox state.
Materials and Equipment:
-
Spectroelectrochemical Cell: A specialized cell that allows for simultaneous electrochemical control and spectroscopic measurement (e.g., a quartz cuvette with electrodes).
-
Potentiostat/Galvanostat.
-
UV-Vis-NIR Spectrometer.
-
Polymer-coated transparent working electrode: Typically ITO-coated glass.
-
Monomer-free electrolyte solution.
Procedure:
-
Setup: Assemble the spectroelectrochemical cell with the polymer-coated working electrode, reference electrode, and counter electrode in the monomer-free electrolyte solution.
-
Measurement: Position the cell in the light path of the spectrometer.
-
Data Acquisition: Apply a series of constant potentials to the working electrode, stepping through the potential range of interest. At each potential, allow the system to equilibrate and then record the absorption spectrum.
-
Analysis: Correlate the changes in the absorption spectra with the applied potential to determine the optical properties of the polymer in its different redox states (neutral, oxidized/doped).
Visualized Workflows
The following diagrams illustrate the experimental workflows for the electrochemical analysis of BHMF and its polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Flexible Electrochromic Poly(thiophene-furan) Film <italic style="font-style: italic">via</italic> Electrodeposition with High Stability [cjps.org]
- 3. Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Charge Transport Properties of Thiophene-Furan Co-polymers in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of furan moieties into thiophene-based conjugated polymers represents a promising avenue in the development of next-generation organic electronic materials. This guide provides a comparative analysis of the charge transport properties of thiophene-furan co-polymers against their all-thiophene counterparts, supported by experimental data. The substitution of thiophene with furan, a bio-renewable resource, not only offers a sustainable alternative but also significantly influences the electronic and structural properties of these polymers, impacting their performance in devices such as organic field-effect transistors (OFETs).
Unlocking Enhanced Performance: A Quantitative Comparison
The integration of furan units into diketopyrrolopyrrole (DPP)-based polymers, a class of high-performance organic semiconductors, has been a key area of investigation. The following table summarizes the charge transport properties of a series of DPP-based polymers where thiophene units are systematically replaced with furan.
| Polymer ID | Furan Content | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| P(TDPP-T) | 0% (All-Thiophene) | 1.20 ± 0.21 | 0.85 ± 0.15 | > 10⁵ |
| P(FTDPP-T) | 50% (Furan on one side) | 1.15 ± 0.18 | 0.75 ± 0.12 | > 10⁵ |
| P(FTDPP-F) | 100% (Furan on both sides) | 0.50 ± 0.10 | 0.30 ± 0.08 | > 10⁵ |
| P(TDPP-F) | 50% (Furan on flanking unit) | 0.80 ± 0.15 | 0.55 ± 0.10 | > 10⁵ |
Data compiled from studies on diketopyrrolopyrrole (DPP)-based co-polymers.
The data reveals that the selective and partial replacement of thiophene with furan can yield polymers with charge transport characteristics comparable to the all-thiophene polymer. This suggests a viable strategy for enhancing the sustainability of these materials without significantly compromising their high-performance attributes. However, complete replacement of thiophene with furan tends to result in a decrease in both hole and electron mobilities.
The Structural Impact of Furan Incorporation
The substitution of sulfur (in thiophene) with the more electronegative oxygen (in furan) and the smaller size of the oxygen atom can lead to several key structural and electronic changes within the co-polymer:
-
Increased Planarity: The smaller atomic radius of oxygen can reduce steric hindrance and lead to a more planar polymer backbone. This enhanced planarity facilitates stronger intermolecular π-π stacking, which is crucial for efficient charge transport between polymer chains.
-
Altered Electronic Properties: The higher electronegativity of oxygen in furan lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the co-polymer compared to its all-thiophene analogue. This can influence the charge injection and transport properties of the material.
-
Solubility: The incorporation of furan has been observed to improve the solubility of the resulting co-polymers in common organic solvents. This is a significant advantage for solution-based processing techniques used in the fabrication of large-area and flexible electronic devices.
Experimental Protocols
Synthesis of Diketopyrrolopyrrole-Thiophene-Furan Co-polymers
The synthesis of these co-polymers is typically achieved through palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerization.
Example: Stille Polymerization
-
Monomer Preparation: The synthesis begins with the preparation of the respective brominated and stannylated monomers of diketopyrrolopyrrole, thiophene, and furan derivatives. The alkyl side chains are introduced onto the DPP core to ensure solubility.
-
Polymerization Reaction: The appropriate distannyl and dibromo monomers are dissolved in an anhydrous solvent (e.g., toluene or chlorobenzene) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a ligand (e.g., P(o-tolyl)₃) are added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to a specific temperature (typically between 90-120 °C) and stirred for a defined period (usually 24-48 hours) to allow for polymerization to occur.
-
Purification: The resulting polymer is precipitated by adding the reaction mixture to a non-solvent like methanol. The polymer is then collected by filtration and purified through Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically a dark-colored solid.
Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)
The charge transport properties of the synthesized co-polymers are evaluated by fabricating and characterizing top-gate, bottom-contact OFETs.
-
Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Source-Drain Electrode Patterning: Gold source and drain electrodes are patterned on the SiO₂ surface using standard photolithography and lift-off processes. The channel length and width are defined by the mask design.
-
Semiconductor Deposition: The synthesized thiophene-furan co-polymer is dissolved in a suitable organic solvent (e.g., chloroform or chlorobenzene) to form a solution. This solution is then deposited onto the substrate via spin-coating to form a thin film of the organic semiconductor.
-
Annealing: The substrate with the polymer film is annealed at a specific temperature (typically between 150-250 °C) in a nitrogen-filled glovebox to remove residual solvent and improve the molecular ordering of the polymer film.
-
Dielectric and Gate Deposition: A top-gate dielectric layer (e.g., a fluoropolymer like CYTOP) is spin-coated onto the semiconductor layer. Finally, a top gate electrode (e.g., aluminum) is deposited by thermal evaporation through a shadow mask.
-
Characterization: The electrical characteristics of the OFETs are measured in a nitrogen environment using a semiconductor parameter analyzer. The transfer and output characteristics are recorded to extract key parameters such as charge carrier mobility (in the saturation regime) and the on/off current ratio.
Visualizing Structure-Property Relationships
The following diagram illustrates the logical relationship between the incorporation of furan into a thiophene-based polymer backbone and its resulting impact on charge transport properties.
Caption: Impact of Furan Substitution on Polymer Properties.
This guide highlights the significant potential of thiophene-furan co-polymers in the field of organic electronics. The ability to tune the charge transport properties through the strategic incorporation of furan, coupled with the benefits of sustainability and improved processability, makes these materials highly attractive for the development of advanced electronic and biomedical devices. Further research into novel co-polymer architectures and a deeper understanding of the structure-property relationships will undoubtedly pave the way for future innovations in this exciting area.
Validating the Structure of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan using mass spectrometry. In the absence of a publicly available reference spectrum, this document outlines the expected fragmentation patterns based on the known behavior of its constituent chemical moieties. This predictive approach serves as a powerful tool for researchers to confirm the synthesis and integrity of this compound.
Predicted Mass Spectrometry Data
The validation of this compound, with a molecular weight of 292.37 g/mol , can be effectively achieved by analyzing its fragmentation pattern in an electron ionization (EI) mass spectrum. The expected major fragments and their corresponding structures are detailed in Table 1. The fragmentation is predicted to occur primarily at the benzylic positions and through the loss of the hydroxymethyl groups.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Interpretation |
| 292 | [M]⁺ | Molecular ion peak, confirming the molecular weight of the intact molecule. |
| 275 | [M - OH]⁺ | Loss of a hydroxyl radical, a common fragmentation for alcohols. |
| 261 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical, indicating the presence of a hydroxymethyl group. |
| 243 | [M - CH₂OH - H₂O]⁺ | Subsequent loss of a water molecule from the [M - CH₂OH]⁺ fragment. |
| 195 | [C₁₀H₇O₂S]⁺ | Cleavage of one of the thiophene rings, resulting in a furan-thiophene fragment with a hydroxymethyl group. |
| 165 | [C₈H₅O₂S]⁺ | Further fragmentation of the furan-thiophene fragment. |
| 111 | [C₅H₅OS]⁺ | Fragment corresponding to a hydroxymethyl-substituted thiophene cation. |
| 97 | [C₄H₅S]⁺ | Thiophene ring with a methyl group, resulting from the rearrangement and fragmentation of the hydroxymethylthiophene moiety. |
| 81 | [C₄H₅O]⁺ | Fragment corresponding to a hydroxymethyl-substituted furan cation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A detailed methodology for acquiring a mass spectrum of this compound is provided below.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Gas chromatograph (GC) for sample introduction, or a direct insertion probe.
Procedure:
-
Sample Preparation: Dissolve a small amount of purified this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Sample Introduction:
-
GC Inlet: Inject the sample solution into the GC. The GC column will separate the compound from any impurities before it enters the mass spectrometer. Use a suitable temperature program to ensure elution of the compound.
-
Direct Insertion Probe: Place a small amount of the solid sample or a drop of the concentrated solution onto the probe tip. Insert the probe into the ion source and heat it gradually to volatilize the sample.
-
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer will separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed to identify the molecular ion peak and the various fragment ions. The observed fragmentation pattern is then compared with the predicted pattern (Table 1) to validate the structure.
Visualization of Validation Workflow
The logical workflow for validating the structure of this compound using mass spectrometry is depicted in the following diagram.
Caption: Workflow for Mass Spectrometry-based Structural Validation.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion of this compound is initiated by the loss of electrons from the aromatic rings or the heteroatoms. The primary fragmentation pathways are illustrated in the diagram below.
Caption: Predicted Fragmentation of this compound.
Benchmarking the performance of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan-based solar cells
For Researchers, Scientists, and Drug Development Professionals
While direct performance benchmarking of solar cells based on 2,5-Bis(5-hydroxymethyl-2-thienyl)furan is not available in current literature, this guide offers a comparative analysis of the broader class of furan-thiophene-based organic solar cells. Furan-containing polymers have emerged as a promising, sustainable alternative to their well-studied thiophene-based counterparts in the field of organic photovoltaics. This guide provides an objective comparison of their performance with other leading alternatives, supported by experimental data from recent studies.
Performance Benchmark: Furan-Thiophene Materials vs. High-Performance Alternatives
The performance of organic solar cells is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes these metrics for representative furan-thiophene-based materials and compares them with established high-performance donor materials.
| Donor Material Class | Specific Material | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Furan-Thiophene Polymer | PBDF-T1 (Benzodifuran-based) | PC71BM | 9.43 | - | - | 77.4 | [1][2][3] |
| Furan-Thiophene Polymer | PBDFTDTBT | PC71BM | 6.0 | 0.76 | 12.04 | - | [4] |
| Furan-Thiophene Polymer | Diketopyrrolopyrrole-Furan based | PC71BM | 3-6 | - | - | - | [5] |
| Thiophene-based Polymer | PTB7-Th | PC71BM | 10.12 | 0.79 | 19.8 | 65 | [6] |
| State-of-the-Art Polymer | PM6 | Y6 | >17 | 0.84 | 26.42 | 77.65 | [7][8] |
Experimental Protocols
The fabrication and characterization of organic solar cells involve a series of precise steps. Below is a generalized protocol for the creation of a bulk heterojunction (BHJ) organic solar cell, a common architecture for these devices.
Device Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve the surface wettability.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates. The films are then annealed at approximately 150°C for 10-15 minutes in a nitrogen-filled glovebox.[9]
-
Active Layer Deposition: The donor (e.g., a furan-thiophene polymer) and acceptor (e.g., a fullerene derivative like PC71BM or a non-fullerene acceptor like Y6) materials are dissolved in a common organic solvent such as chlorobenzene or chloroform.[7][8] This photoactive blend solution is then spin-coated on top of the HTL inside the glovebox. The thickness of this layer is a critical parameter and is controlled by the spin speed and solution concentration.
-
Cathode Deposition: Finally, a low work function metal, typically calcium (Ca) followed by aluminum (Al) or just aluminum, is thermally evaporated on top of the active layer through a shadow mask to define the active area of the solar cell.
Characterization
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated solar cells are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). From this measurement, the key performance parameters (PCE, Voc, Jsc, and FF) are determined.[10]
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy. This provides insight into the spectral response of the device.
Experimental Workflow
The following diagram illustrates the typical workflow for the fabrication and testing of solution-processed organic solar cells.
Caption: Workflow for organic solar cell fabrication and characterization.
Concluding Remarks
Furan-thiophene-based polymers represent a compelling area of research for developing more sustainable and efficient organic solar cells. While still in the stages of optimization, materials like the benzodifuran-based polymer PBDF-T1 have demonstrated high power conversion efficiencies, rivaling some of the more established thiophene-only polymers.[1][2][3] The performance of these materials is highly dependent on the molecular design, blend morphology with the acceptor, and device architecture. Continued research into novel furan-thiophene structures and device engineering is crucial to unlock their full potential and contribute to the advancement of organic photovoltaic technology.
References
- 1. Organic Solar Cells Based on a 2D Benzo[1,2-b:4,5-b']difuran-Conjugated Polymer with High-Power Conversion Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. High performance polymer solar cells based on a two dimensional conjugated polymer from alkylthienyl-substituted benzodifuran and benzothiadiazole - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. novapuri.com [novapuri.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. ossila.com [ossila.com]
- 10. mdpi.com [mdpi.com]
Part 1: Classical Synthesis of Furan and Thiophene Heterocycles
A Comprehensive Guide to the Synthesis of Furan-Thiophene Monomers for Researchers and Drug Development Professionals
The synthesis of furan-thiophene monomers is of significant interest in materials science and medicinal chemistry, as these scaffolds are key components in a range of functional organic materials and pharmacologically active compounds. The selection of a synthetic route is a critical decision that impacts yield, purity, scalability, and the potential for functional group diversity in the final product. This guide provides an objective comparison of the most common and effective synthesis routes for furan-thiophene monomers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
The foundational step in constructing furan-thiophene monomers often involves the synthesis of the individual heterocyclic rings. The following classical methods are widely employed for this purpose.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and straightforward method for the preparation of substituted furans and thiophenes from 1,4-dicarbonyl compounds. The reaction proceeds via acid-catalyzed cyclization and dehydration for furans, or with a sulfurizing agent for thiophenes.
| Starting Material (1,4-Dicarbonyl) | Reagent | Product | Yield (%) | Reference |
| Hexane-2,5-dione | P₂S₅ | 2,5-Dimethylthiophene | >70% | [1] |
| 1,2-Dibenzoylethane | P₂S₅ | 2,5-Diphenylthiophene | >70% | [1] |
| Hexane-2,5-dione | H₂SO₄ (acid catalyst) | 2,5-Dimethylfuran | High | [2] |
| 3,4-Diethyl-2,5-hexanedione | Acid catalyst | 2,5-Dimethyl-3,4-diethylfuran | Varies with stereoisomer | [2] |
A mixture of the 1,4-dicarbonyl compound and a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, is heated, often without a solvent or in a high-boiling inert solvent like toluene or xylene.[1][2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and treated with a suitable workup procedure, typically involving quenching with water or a basic solution, followed by extraction with an organic solvent. The crude product is then purified by distillation or chromatography to yield the desired thiophene derivative.[1]
Caption: Paal-Knorr synthesis of furans and thiophenes.
Feist-Bénary Furan Synthesis
The Feist-Bénary synthesis is a versatile method for producing 3-functionalized furans from the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.
An α-halo ketone and a β-dicarbonyl compound are dissolved in a suitable solvent, and a base, such as pyridine, sodium ethoxide, or potassium hydroxide, is added to promote the condensation reaction. The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. After completion, the reaction is worked up by neutralizing the base, extracting the product with an organic solvent, and purifying by chromatography or recrystallization.
Caption: Feist-Bénary synthesis of substituted furans.
Gewald Aminothiophene Synthesis
The Gewald synthesis is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3][4]
| Ketone/Aldehyde | α-Cyanoester | Base | Product | Yield (%) | Reference |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 85% | [3] |
| Acetone | Malononitrile | Triethylamine | 2-Amino-3-cyano-4-methylthiophene | Good | [4] |
| Various ketones | Malononitrile | Triethylamine/Water | Various 2-aminothiophenes | 75-98% | [4] |
| Various ketones | Malononitrile | Sodium polysulfides/Water (Ultrasound) | Various 2-aminothiophenes | 42-90% | [4] |
A mixture of the carbonyl compound, the α-cyanoester, and elemental sulfur is prepared in a suitable solvent such as ethanol, methanol, or dimethylformamide.[3] A base, typically a secondary or tertiary amine like morpholine or triethylamine, is added to catalyze the reaction. The mixture is then heated, often to reflux, until the reaction is complete as indicated by TLC. The product is typically isolated by cooling the reaction mixture to induce precipitation, followed by filtration and washing. Further purification can be achieved by recrystallization.[4]
Caption: Gewald synthesis of 2-aminothiophenes.
Part 2: Modern Cross-Coupling Methods for Monomer Synthesis
Once the desired furan and thiophene precursors are synthesized, they can be coupled to form furan-thiophene monomers using modern cross-coupling reactions. These methods offer excellent control over the final structure and are tolerant of a wide range of functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate. It is a highly versatile and widely used method for constructing C-C bonds.
| Furan/Thiophene Derivative 1 | Furan/Thiophene Derivative 2 | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxylic acid esters | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 65-80.2% | [5] |
| 2-Bromothiophene | 4-Methylphenylboronic acid | Pd catalyst | - | - | High | |
| 2-Furanboronic acid | Various aryl chlorides | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/Water | Near quantitative | |
| 2-Thiopheneboronic acid | Various aryl chlorides | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/Water | Near quantitative |
To a reaction vessel containing a solution of the organohalide (e.g., bromofuran) and the organoboron reagent (e.g., thiopheneboronic acid) in a suitable solvent system (often a mixture of an organic solvent like dioxane, toluene, or DME and an aqueous base solution), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand (if necessary) are added.[5] A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is also added. The mixture is then heated, often under an inert atmosphere, until the reaction is complete. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.[5]
Caption: Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling involves the reaction of an organostannane (organotin) compound with an organohalide or triflate, catalyzed by a palladium complex. It is particularly useful for the synthesis of complex molecules due to its tolerance of a wide variety of functional groups.
In a typical procedure, the organohalide (e.g., iodofuran) and the organostannane (e.g., tributylstannylthiophene) are dissolved in an anhydrous, degassed solvent such as toluene, THF, or DMF. A palladium catalyst, commonly Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is added, and the reaction mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled and subjected to a workup procedure, which may involve treatment with a fluoride solution to remove tin byproducts, followed by extraction and chromatographic purification.
Caption: Stille cross-coupling reaction.
Direct C-H Arylation
Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners (i.e., the preparation of an organometallic reagent). This approach involves the direct coupling of a C-H bond of one heterocycle with an organohalide of another, offering a more atom-economical route.
Specific yields for the direct coupling of simple furan and thiophene to form a monomer are highly dependent on the specific substrates and reaction conditions. Research in this area is ongoing to broaden the substrate scope and improve regioselectivity.
The furan or thiophene with an available C-H bond, the corresponding aryl halide partner (e.g., bromothiophene or bromofuran), a palladium catalyst (e.g., Pd(OAc)₂), often a phosphine or N-heterocyclic carbene ligand, a base (e.g., K₂CO₃, Cs₂CO₃, or a carboxylate salt), and frequently an additive (e.g., pivalic acid) are combined in a suitable solvent (e.g., DMAc, toluene, or dioxane). The reaction mixture is heated at elevated temperatures, often in a sealed vessel, until the starting materials are consumed. Workup typically involves filtration to remove inorganic salts, followed by extraction and purification of the product by column chromatography.
Caption: Direct C-H arylation for furan-thiophene monomer synthesis.
Conclusion
The synthesis of furan-thiophene monomers can be approached through a variety of effective methods. Classical syntheses like the Paal-Knorr, Feist-Bénary, and Gewald reactions provide powerful tools for the initial construction of the heterocyclic cores, often with high yields and from readily available starting materials. For the subsequent assembly of these heterocycles into the desired monomeric structures, modern cross-coupling reactions such as Suzuki-Miyaura and Stille couplings offer exceptional versatility and functional group tolerance. The emerging field of direct C-H arylation presents a more atom-economical and environmentally friendly alternative, though its substrate scope and regioselectivity are still areas of active research.
The choice of the optimal synthetic route will depend on several factors, including the desired substitution pattern of the final monomer, the availability and cost of starting materials, the required scale of the synthesis, and the tolerance of functional groups to the reaction conditions. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate methodology to efficiently and effectively achieve their synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
How does the furan ring in 2,5-Bis(5-hydroxymethyl-2-thienyl)furan affect polymer properties?
For researchers, scientists, and drug development professionals, understanding the subtle interplay of heterocyclic rings within a polymer's backbone is crucial for designing materials with tailored properties. This guide provides a comprehensive comparison of polymers incorporating the 2,5-Bis(5-hydroxymethyl-2-thienyl)furan moiety, dissecting the specific role of the central furan ring by benchmarking against analogous furan-only and thiophene-only polymer systems. The data presented herein is a synthesis of findings from multiple studies on related polymer structures, offering insights into the expected performance of this novel monomer.
The introduction of a furan ring between two thiophene units in the monomer this compound is anticipated to significantly modulate the thermal, mechanical, and conductive properties of the resulting polymers. This comparison explores these effects through quantitative data, detailed experimental protocols for polymer synthesis, and visual representations of the underlying chemical logic.
Impact on Polymer Properties: A Comparative Analysis
The incorporation of a furan ring alongside thiophene rings in a polymer backbone, as in the case of polyesters derived from this compound, is expected to result in a unique combination of properties. To understand this, we can compare the known properties of furan-based polyesters, thiophene-based polyesters, and their copolymers.
| Property | Poly(alkylene furandicarboxylate) (Furan-only) | Poly(alkylene thiophenedicarboxylate) (Thiophene-only) | Poly(alkylene furandicarboxylate-co-thiophenedicarboxylate) (Furan-Thiophene) |
| Thermal Stability (Td, 5%) | ~325-375 °C[1][2] | ~380-409 °C[1] | Intermediate, tunable by co-monomer ratio[1] |
| Glass Transition Temp. (Tg) | Higher than thiophene analogue (e.g., PEF ~86°C)[1] | Lower than furan analogue (e.g., PETH ~65°C) | Decreases with increasing thiophene content[3] |
| Melting Point (Tm) | Generally higher than thiophene analogue (e.g., PHF ~147.5°C)[1] | Generally lower than furan analogue (e.g., PHTh ~98.5°C)[1] | Eutectic behavior, lower than both homopolymers[1] |
| Mechanical Strength (Tensile Strength) | High (e.g., PEF ~82 MPa) | High (e.g., PETH ~67 MPa) | Tunable, can achieve a balance between strength and toughness[1] |
| Elongation at Break | Lower, more brittle (e.g., PEF ~5%)[4] | Higher, more ductile (e.g., PETH ~378%) | Increases with increasing thiophene content, enhancing toughness[1][3] |
| Gas Barrier Properties | Excellent (e.g., PEF has significantly lower O2 and CO2 permeability than PET)[1] | Good, comparable to furan-based polyesters | Expected to be good, influenced by the furan content |
Key Insights:
-
Thermal Stability: Thiophene-containing polyesters generally exhibit higher thermal stability compared to their furan-based counterparts.[1] The introduction of a furan ring into a thiophene-rich polymer may slightly reduce the overall thermal stability, but this can be tuned by adjusting the monomer ratios in a copolymer.
-
Chain Flexibility and Transition Temperatures: The furan ring's geometry leads to a more rigid polymer chain, resulting in a higher glass transition temperature (Tg) and melting point (Tm) compared to analogous thiophene-based polymers.[1][3] Consequently, incorporating a furan unit is expected to increase the rigidity and use temperature of the final material.
-
Mechanical Properties: Furan-based polyesters tend to be strong but brittle, with high tensile strength and low elongation at break.[4] In contrast, thiophene-based polyesters offer greater ductility and toughness.[1] The presence of the furan ring in the this compound monomer is predicted to enhance the strength and modulus of the resulting polymer, while the thiophene units will contribute to improved flexibility and impact resistance.
Experimental Protocols
The primary method for synthesizing polyesters from diol monomers like this compound is two-stage melt polycondensation . This solvent-free method is widely used for producing high-molecular-weight polyesters.
Two-Stage Melt Polycondensation for Polyester Synthesis
This protocol is a generalized procedure based on the synthesis of poly(alkylene furandicarboxylate)s and poly(alkylene thiophenedicarboxylate)s.[1][5]
Stage 1: Esterification or Transesterification
-
A mixture of the diol monomer (e.g., this compound), a dicarboxylic acid or its dimethyl ester (e.g., dimethyl adipate), and a catalyst (e.g., titanium(IV) butoxide or antimony trioxide) is charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
The reaction mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 160 to 200°C.
-
The reaction is carried out for 2 to 4 hours, during which water or methanol is distilled off.
Stage 2: Polycondensation
-
After the first stage, a stabilizer (e.g., phosphoric acid) is added to the reaction mixture.
-
The temperature is gradually increased to 220-260°C, and a high vacuum (typically below 1 mbar) is applied.
-
The polycondensation reaction is continued for 3 to 5 hours, with continuous stirring to facilitate the removal of the condensation byproducts (e.g., ethylene glycol).
-
The reaction is stopped when the desired melt viscosity is achieved, indicating the formation of a high-molecular-weight polymer.
-
The polymer is then extruded from the reactor, cooled, and pelletized.
Visualizing the Structure-Property Relationship
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Chemical structure of the monomer this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of poly(ethylene furandicarboxylate) polyester using monomers derived from renewable resources: thermal behavior comparison with PET and PEN - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a series of biobased poly(ethylene 2,5-furandicarboxylate-co-(5,5′-((phenethylazanediyl)bis(methylene))bis(furan-5,2-diyl))dimethylene 2,5-furandicarboxylate) copolymers via a sustainable and mild route: promising “breathing” food packaging materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps for handling and disposal.
Hazard Identification and Immediate Safety Precautions
Immediate Actions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or glasses, and a lab coat when handling the compound[1][2].
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1][2].
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing[1]. In case of contact, rinse the affected area thoroughly with water[3].
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal[2]. Avoid generating dust[2].
Chemical Waste Profile
The following table summarizes the key characteristics of this compound relevant to its disposal.
| Property | Information | Citation |
| Chemical Name | This compound | |
| Physical State | Solid | [4] |
| Known Hazards | Based on similar compounds: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. May cause respiratory irritation. Harmful to aquatic life. | [1][2] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | [3] |
| Storage Recommendations | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances[1][3]. |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash[1].
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container[2].
-
The container should be made of a material that is resistant to the chemical and should have a secure lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of waste and the date of accumulation.
-
List all components of any mixtures.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility[5].
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste[5].
-
Provide them with all necessary information about the waste, as detailed on the label.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, as per your institution's guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide is intended to ensure that this compound is handled and disposed of in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for any chemicals you are working with.
References
Personal protective equipment for handling 2,5-Bis(5-hydroxymethyl-2-thienyl)furan
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2,5-Bis(5-hydroxymethyl-2-thienyl)furan. The following guidance is based on the potential hazards associated with its structural components, namely furan and thienyl derivatives, and general best practices for handling research chemicals with unknown toxicity. A thorough risk assessment should be conducted by the user before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal methods.
Hazard Assessment and Precautions
Due to the presence of thienyl and furan rings, this compound should be handled with care. Thiophene and its derivatives can be flammable, harmful if swallowed or inhaled, and may cause skin and eye irritation.[1] Prolonged or repeated exposure to similar compounds may lead to more severe health effects.[2] Therefore, it is crucial to minimize exposure and use appropriate protective measures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling chemicals of unknown toxicity.[3][4][5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][6] | Protects against splashes and potential vapors that could irritate or damage the eyes. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are the minimum requirements.[4] Chemical-resistant gloves (disposable nitrile gloves are a suitable minimum) should be worn.[6] For extended contact, consider heavier-duty gloves. | Protects the skin from accidental contact. Nitrile gloves offer good protection against a range of chemicals. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[4] | Minimizes the risk of inhaling potentially harmful airborne particles or vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan will ensure the safe handling of this compound from receipt to disposal.
-
Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Ensure a certified chemical fume hood is operational.
-
Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Have a chemical spill kit readily available.
-
-
Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations of the solid compound or its solutions inside a chemical fume hood.
-
Avoid the generation of dust.
-
Use compatible labware (e.g., glass, stainless steel).
-
-
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Remove and properly dispose of contaminated gloves.
-
Launder lab coats separately from personal clothing.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8] |
| Minor Spill | Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8] Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | Evacuate the immediate area. Alert your supervisor and institutional safety office. Do not attempt to clean up a large spill unless you are trained to do so. |
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection: All waste materials containing this compound, including contaminated labware, gloves, and absorbent materials, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. Do not pour any waste down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. uah.edu [uah.edu]
- 5. shyzchem.com [shyzchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


